molecular formula C16H27N B1607214 4-(8-Methylnonyl)aniline CAS No. 68411-48-3

4-(8-Methylnonyl)aniline

Cat. No.: B1607214
CAS No.: 68411-48-3
M. Wt: 233.39 g/mol
InChI Key: VTDJVUVSXKGADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Methylnonyl)aniline is a specialized organic compound belonging to the class of 4-substituted anilines, characterized by a lipophilic 8-methylnonyl chain attached to the aromatic amine. This structure makes it a valuable intermediate in research and development, particularly in the synthesis of advanced materials and pharmaceuticals. As a derivative of aniline, a prototypical aromatic amine, its reactivity is defined by the primary amine group, allowing it to participate in a wide range of chemical transformations, including diazotization, condensation, and nucleophilic substitution reactions . This compound is primarily For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic, therapeutic, or any personal use, including human or veterinary applications. Research Applications and Value: - Advanced Material Science: The molecular structure of this compound suggests its potential as a building block (monomer) for constructing sophisticated polymers. Similar to how 4,4'-Methylenedianiline is a fundamental precursor in the production of polyurethanes and polyimides , this compound could be utilized to create novel polyamides or other high-performance polymers with tailored properties. The long alkyl chain may impart unique characteristics such as modified solubility, flexibility, or thermal stability to the resulting materials. - Pharmaceutical Research: The 4-substituted aniline moiety is a privileged structure in medicinal chemistry, frequently found in biologically active molecules. For instance, 4-aniline-quinazoline derivatives are well-known as potent and selective inhibitors of various kinase targets, such as EGFR and c-Src, which are relevant in cancer research . The specific lipophilic side chain of this compound could be exploited to enhance drug-receptor interactions, such as modulating cellular permeability or binding to hydrophobic pockets within enzyme active sites, making it a valuable scaffold for the design and synthesis of new pharmacologically active compounds. - Chemical Synthesis: Serving as a versatile synthetic intermediate, this compound can be used to develop more complex molecular architectures, including ligands for metal-organic frameworks or catalysts, analogous to the use of other aniline derivatives in coordination chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68411-48-3

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

4-(8-methylnonyl)aniline

InChI

InChI=1S/C16H27N/c1-14(2)8-6-4-3-5-7-9-15-10-12-16(17)13-11-15/h10-14H,3-9,17H2,1-2H3

InChI Key

VTDJVUVSXKGADB-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCC1=CC=C(C=C1)N

Canonical SMILES

CC(C)CCCCCCCC1=CC=C(C=C1)N

Other CAS No.

68411-48-3

physical_description

Liquid

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 8 Methylnonyl Aniline and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Alkyl Anilines

The primary challenge in synthesizing 4-(8-Methylnonyl)aniline lies in the efficient and selective formation of the bond between the aniline (B41778) nitrogen and the alkyl chain. Two predominant strategies have emerged as highly effective: the reductive amination of long-chain carbonyl compounds and the palladium-catalyzed cross-coupling of aryl and alkyl fragments.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine. researchgate.netliv.ac.uk This one-pot procedure is highly valued for its efficiency and atom economy. nih.gov To synthesize this compound, this would typically involve the reaction of aniline with 8-methylnonanal or a related long-chain ketone.

Catalytic hydrogenation represents a green and efficient method for the reduction step in reductive amination. rsc.org This process utilizes molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst.

The reaction proceeds by first forming an imine from the condensation of the long-chain aldehyde or ketone with aniline. This intermediate is then hydrogenated over the catalyst surface to yield the final secondary amine. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. More recently, catalysts based on less precious metals, such as copper, have also been shown to be effective. rsc.org

Key parameters that influence the reaction's success include hydrogen pressure, temperature, solvent, and the choice of catalyst. A significant challenge is managing selectivity, as the catalyst can also promote the reduction of the carbonyl group to an alcohol or, under harsh conditions, the hydrogenation of the aromatic ring. liv.ac.uk

Table 1: Catalytic Transfer Hydrogenation for Reductive Amination of Ketones with Nitroarenes (Analogous System)
EntryKetone SubstrateNitroarene SubstrateCatalyst SystemYield (%)
14-Phenylbutan-2-one1-Nitro-4-propylbenzene[CpIrCl₂]₂ / B₂(OH)₄85
2Cyclohexanone1-Nitro-4-propylbenzene[CpIrCl₂]₂ / B₂(OH)₄91
34-tert-Butylcyclohexanone1-Nitro-4-propylbenzene[CpIrCl₂]₂ / B₂(OH)₄93
4Heptan-2-one1-Nitro-4-propylbenzene[CpIrCl₂]₂ / B₂(OH)₄88
51-Phenylethan-1-one1-Nitro-4-propylbenzene[Cp*IrCl₂]₂ / B₂(OH)₄84

Data sourced from analogous iridium-catalyzed transfer hydrogenation systems, which provide a model for the reductive coupling of aliphatic ketones and aniline precursors. nih.gov

While catalytic hydrogenation is effective, a variety of chemical reducing agents offer milder reaction conditions and different selectivity profiles. These reagents are often based on boron hydrides. mdma.ch

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a particularly mild and selective reducing agent favored for reductive aminations. organic-chemistry.orgacs.org Unlike more powerful reagents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated imine (iminium ion) intermediate. mdma.chacs.org This selectivity is crucial for one-pot reactions, as it minimizes the formation of alcohol side products. acs.org The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate imine formation. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN was a widely used reagent for this transformation. Its reactivity is pH-dependent; at mildly acidic conditions (pH 6-8), it reduces imines much faster than ketones. mdma.ch However, its high toxicity and the potential for cyanide contamination in the final product have led to its replacement by safer alternatives like NaBH(OAc)₃. mdma.ch

Table 2: Reductive Amination of Carbonyls with Anilines using Sodium Triacetoxyborohydride
EntryCarbonyl CompoundAmineConditionsYield (%)
1CyclohexanoneAnilineNaBH(OAc)₃, DCE, AcOH98
2HeptanalAnilineNaBH(OAc)₃, DCE95
3Propiophenone4-ChloroanilineNaBH(OAc)₃, DCE, AcOH92
4Cyclopentanone4-NitroanilineNaBH(OAc)₃, DCE, AcOH96
5IsovaleraldehydeAnilineNaBH(OAc)₃, DCE96

Data synthesized from representative examples of the Abdel-Magid/Maryanoff protocol, demonstrating the broad applicability to various ketones and aldehydes with substituted anilines. mdma.chorganic-chemistry.orgscribd.com

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it stands as a leading method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction has revolutionized synthetic chemistry by allowing for the coupling of aryl halides or triflates with a vast array of amines, including those for which classical methods like nucleophilic aromatic substitution are ineffective. wikipedia.orgacsgcipr.org

For the synthesis of this compound, two general approaches are feasible:

Coupling of a 4-substituted aniline (e.g., 4-bromoaniline) with an 8-methylnonyl organometallic reagent or halide.

Coupling of a 4-(8-methylnonyl)aryl halide (e.g., 1-bromo-4-(8-methylnonyl)benzene) with ammonia or an ammonia equivalent.

The catalytic cycle of the Buchwald-Hartwig amination is well-established. libretexts.orgyoutube.com It typically begins with a Palladium(0) catalyst, which undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. Following coordination of the amine and deprotonation by a base, a Pd(II)-amido complex is formed. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. libretexts.org

The choice of palladium source, ligand, base, and solvent is critical for a successful transformation. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the deprotonation of the amine. libretexts.org

The success and broad applicability of the Buchwald-Hartwig amination are largely due to the development of sophisticated phosphine ligands. youtube.comnih.gov The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. youtube.com

Early generations of catalysts relied on simple triarylphosphines. However, the development of bulky, electron-rich mono- and bidentate phosphine ligands has dramatically expanded the reaction's scope and efficiency. wikipedia.org For the coupling of alkylamines or the use of challenging aryl chlorides, highly specialized ligands are necessary.

Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are characterized by a biaryl backbone that creates a sterically hindered and electron-rich environment around the palladium center. youtube.commit.edu This steric bulk facilitates the reductive elimination step, which is often the rate-limiting step, and prevents catalyst decomposition. nih.gov The electron-rich nature of these ligands enhances the rate of oxidative addition, particularly with less reactive aryl chlorides. wiley.com The development of new ligands, such as KPhos, has even enabled the use of aqueous ammonia as the nitrogen source, a significant step forward in convenience and cost-effectiveness. organic-chemistry.orgunimi.itescholarship.orgnih.gov

Table 3: Effect of Ligand on Palladium-Catalyzed Amination of 4-Chlorotoluene with N-Methylaniline
EntryLigandCatalyst Loading (mol%)TemperatureTime (h)Conversion (%)
1P(o-tol)₃1.0100 °C24<5
2P(t-Bu)₃1.080 °C1875
3RuPhos0.5RT1>99
4BrettPhos0.5RT1>99
5YPhos (L1)0.5RT1>99

This table illustrates the dramatic improvement in catalyst activity for a representative C-N coupling reaction with the evolution of phosphine ligand design, from simple phosphines to advanced biarylphosphine and ylide-substituted phosphine ligands. mit.eduwiley.com

Ullmann Coupling and Copper-Mediated Amination

The Ullmann condensation, a cornerstone of C-N bond formation, involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This reaction, along with its modern iterations often referred to as Ullmann-type or Goldberg reactions, provides a direct route to N-arylated compounds. wikipedia.orgnih.gov Traditionally, these reactions demanded harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper powder in polar aprotic solvents. wikipedia.org

The synthesis of a molecule like this compound via this pathway would conceptually involve the reaction between a 4-substituted aryl halide and 8-methylnonylamine. However, the classic Ullmann conditions are often incompatible with complex or functionalized substrates. The "renaissance" of Ullmann chemistry has been marked by the development of catalytic systems that operate under significantly milder conditions. mdpi.com This advancement is largely attributed to the introduction of soluble copper(I) catalysts in conjunction with various ligands that stabilize the catalyst and facilitate the reaction mechanism. mdpi.comnih.gov

Key developments in ligand-accelerated, copper-catalyzed amination include the use of diamines, amino acids (e.g., L-proline), 1,10-phenanthroline, and oxalamides. nih.govwikipedia.org These ligands enhance catalyst efficacy, allowing reactions to proceed at lower temperatures (40-90°C) and with broader substrate scope, including less reactive aryl bromides and, in some cases, aryl chlorides. bohrium.comtandfonline.com The currently accepted mechanism for these reactions generally involves the coordination of the amine to a Cu(I) complex, followed by deprotonation by a base. The resulting copper amide complex then reacts with the aryl halide, likely through an oxidative addition-reductive elimination pathway, to form the C-N bond and regenerate the active catalyst. researchgate.netacs.org

Table 1: Examples of Ligand-Promoted Copper-Catalyzed N-Arylation of Amines

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
IodobenzenePiperidineCuI / 1,10-PhenanthrolineCs₂CO₃Toluene11099 acs.org
4-Bromotoluenen-OctylamineCuI / L-ProlineK₂CO₃DMSO9085 bohrium.com
4-ChloroacetophenoneAnilineCuI / Oxalic Diamide LigandK₃PO₄DMSO12094 tandfonline.com
Iodobenzenen-HexylamineCuI / Benzene-1,2-diamine LigandNaOTMSTolueneRT90

Strategies for Aromatic Ring Alkylation and Functionalization

An alternative and highly convergent approach to this compound involves the formation of the C-C bond between the aniline ring and the 8-methylnonyl side chain. This can be achieved through classical electrophilic aromatic substitution or more contemporary direct C-H activation methods.

Friedel-Crafts Alkylation and Acylation Followed by Reduction

Direct Friedel-Crafts alkylation of aniline with an alkyl halide like 1-chloro-8-methylnonane is problematic. The reaction is prone to carbocation rearrangements, leading to a mixture of isomers, and polysubstitution, as the newly introduced alkyl group activates the ring towards further reaction. masterorganicchemistry.com Furthermore, the aniline's amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that directs substitution to the meta-position. google.com

A more controlled and reliable two-step sequence involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone. organic-chemistry.org This acylation-reduction strategy circumvents the issues of rearrangement and polyalkylation. The acylium ion intermediate does not rearrange, and the product, an acyl aniline, is deactivated, preventing further acylation. organic-chemistry.org

To achieve the desired para-substitution, the strong activating and ortho, para-directing effect of the amino group must be harnessed while mitigating its basicity. This is accomplished by protecting the amino group, most commonly as an acetanilide. The N-acetyl group is still activating and ortho, para-directing but is significantly less basic than the free amine, preventing extensive complexation with the Lewis acid catalyst.

The acylation of acetanilide with 8-methylnonanoyl chloride in the presence of a Lewis acid like aluminum chloride proceeds with high regioselectivity. The steric bulk of the N-acetyl group hinders electrophilic attack at the ortho-positions, thereby favoring substitution at the less sterically encumbered para-position. This steric control is a key factor in directing the incoming acyl group to the desired C4 position of the aniline ring.

The synthesis of the target precursor, 4'- (8-methylnonanoyl)acetanilide, is optimized by careful selection of reagents and conditions. The reaction typically employs a stoichiometric amount of a Lewis acid catalyst, such as AlCl₃, although other catalysts like FeCl₃ or heterogeneous catalysts like zeolites can also be used. organic-chemistry.orgthermofisher.com The choice of solvent can also influence the outcome, with halogenated hydrocarbons or nitroalkanes being common. google.com

Once the para-acylated intermediate is isolated, the carbonyl group is reduced to a methylene group (-CH₂-). Standard methods for this transformation include the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). wikipedia.orgmasterorganicchemistry.com The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to strong acid. pharmaguideline.com Conversely, the Clemmensen reduction is effective for substrates stable in strong acid. masterorganicchemistry.com The final step involves the hydrolysis of the N-acetyl protecting group under acidic or basic conditions to yield the final product, this compound.

Table 2: Representative Conditions for Acylation-Reduction Pathway

StepReactionTypical ReagentsKey FeaturesReference
1Friedel-Crafts AcylationAcetanilide, 8-Methylnonanoyl chloride, AlCl₃High para-selectivity due to steric hindrance from N-acetyl group. Prevents rearrangement and polyacylation. masterorganicchemistry.comorganic-chemistry.org
2AWolff-Kishner ReductionHydrazine (N₂H₄), KOH, Diethylene glycolBasic conditions; converts carbonyl to methylene. Ideal for acid-sensitive substrates. wikipedia.orgpharmaguideline.com
2BClemmensen ReductionZinc amalgam (Zn(Hg)), HClAcidic conditions; converts carbonyl to methylene. Not suitable for acid-labile groups. masterorganicchemistry.com
3DeprotectionAqueous HCl or NaOHHydrolysis of the amide to reveal the primary aniline.General Knowledge

Direct C-H Functionalization for Alkyl Chain Attachment

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov These methods rely on transition metal catalysts to selectively activate and transform otherwise inert C-H bonds.

While a majority of C-H activation strategies for aniline derivatives employ a directing group on the nitrogen atom (e.g., pyridine, pyrimidine) to achieve ortho-functionalization, achieving selective functionalization at the remote para-position is more challenging and a subject of ongoing research. acs.orgnih.gov

Recent breakthroughs have demonstrated the feasibility of para-selective C-H functionalization of anilines. One promising approach utilizes a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.gov This catalytic system has been shown to promote the para-selective C-H olefination of a broad range of anilines, including those with electron-withdrawing groups. nih.govacs.org While demonstrated for olefination, this system highlights a strategy for achieving para-selectivity without a directing group, where the ligand environment around the metal center dictates the site of C-H activation. Subsequent reduction of the introduced olefin would yield the desired alkyl chain.

Other transition metals, such as rhodium and ruthenium, have also been investigated for C-H alkylation. nih.govnih.govacs.org Some rhodium(III) catalysts, for example, can catalyze the oxidative C-H alkylation of aniline derivatives using directing groups. acs.org While often ortho-directing, specialized directing templates or exploitation of subtle electronic and steric biases are being explored to control regioselectivity and achieve functionalization at more distant sites, including the para-position. nih.gov The application of these advanced methods to introduce a long, branched alkyl chain like 8-methylnonyl would represent a state-of-the-art synthetic approach.

Table 3: Emerging Methods for Para-Selective C-H Functionalization of Anilines

Catalytic SystemCoupling PartnerReaction TypeKey AdvantageReference
Pd(OAc)₂ / S,O-LigandAlkenes (e.g., acrylates)C-H OlefinationHigh para-selectivity on non-directed anilines under mild conditions. nih.govacs.org
Pd(OAc)₂ / S,O-LigandAlkynesC-H AlkynylationExcellent para-selectivity for a variety of substituted anilines. nih.gov
[Cp*RhCl₂]₂Allylic AlcoholsC-H AlkylationRequires a directing group, typically ortho-selective but demonstrates C-H alkylation potential. acs.org
Ru(II) catalystVariousC-H DifluoromethylationDemonstrates para-selectivity on anilides, showing potential for remote functionalization. acs.org
Photochemical Approaches to Alkylation of Aromatic Amines

Photochemical methods offer a powerful and often milder alternative to traditional thermal reactions for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing long-chain alkylated anilines, visible-light-induced photoredox catalysis has emerged as a particularly promising strategy. These reactions typically involve the generation of radical intermediates under gentle conditions, allowing for high functional group tolerance.

Recent advancements in photoredox catalysis have enabled both N-alkylation and C-alkylation of anilines. For instance, visible-light-induced N-alkylation of anilines can be achieved using various alkylating agents in the presence of a suitable photocatalyst. beilstein-journals.orgrsc.org While many examples focus on smaller alkyl groups, the underlying principles can be extended to the introduction of longer, more complex chains like the 8-methylnonyl group. The reaction mechanism generally involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a suitable precursor of the alkyl group, generating an alkyl radical. This radical can then be coupled with the aniline nitrogen.

Furthermore, direct C-H alkylation of the aromatic ring of aniline derivatives under photochemical conditions is a growing area of interest. These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical approach. The regioselectivity of such reactions can often be controlled by the electronic and steric properties of the aniline substrate and the reaction conditions.

The table below summarizes key features of representative photochemical alkylation methods applicable to aromatic amines.

Photochemical MethodTypical CatalystAlkyl SourceKey Features
Visible-Light N-AlkylationEosin Y, Iridium or Ruthenium complexesAlkyl halides, AlcoholsMild reaction conditions, avoids strong bases and high temperatures. rsc.org
Photoredox C-H AlkylationOrganic dyes, Metal complexesAlkyl halides, Carboxylic acidsDirect functionalization of the aromatic ring, high atom economy.
Dual Photoredox/Nickel CatalysisIr(ppy)3 / Ni(II) saltAlkenesEnables hydroaminoalkylation to access α-branched amines.

Multi-Component Reactions (MCRs) for Substituted Aniline Construction

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly efficient tools for building molecular complexity. nih.gov Several MCRs can be envisioned for the construction of substituted anilines.

One such approach is the synthesis of meta-substituted anilines through a three-component reaction of an amine, acetone, and a 1,3-diketone. rsc.orgbeilstein-journals.org This method proceeds via a cyclo-condensation/aromatization sequence. While this specific reaction yields meta-substituted anilines, variations in the starting materials could potentially lead to other substitution patterns.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools in organic synthesis. wikipedia.orgwikipedia.org The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org While not directly yielding a simple substituted aniline, the products can be complex and highly functionalized, serving as precursors for further transformations. The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-hydroxy carboxamides. organic-chemistry.org Strategic selection of the starting components in these reactions could lead to structures that can be subsequently converted to the desired aniline derivatives.

The Bischler-Mohlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is another classical reaction that, while primarily for indole synthesis, demonstrates the construction of complex aromatic systems from aniline precursors. wikipedia.orgchemeurope.com Although its original conditions were harsh, modern modifications have made it more versatile. chemeurope.comwikipedia.org

The table below provides an overview of some MCRs and their potential applicability to substituted aniline synthesis.

MCR NameComponentsProduct TypePotential for Aniline Synthesis
Three-Component Aniline Synthesis Amine, Acetone, 1,3-Diketonemeta-Substituted AnilinesDirect synthesis of anilines with specific substitution patterns. rsc.orgbeilstein-journals.org
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmidesIndirectly, through functionalization of the product. wikipedia.org
Passerini Reaction Carbonyl, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamidesIndirectly, by using an aniline-derived component and subsequent modification. wikipedia.org

Derivatization from Precursors and Intermediates

A common and highly effective strategy for the synthesis of this compound involves the construction of a precursor molecule containing the aniline core and a functional group that can be subsequently converted to the desired alkyl substituent, or vice versa. This approach allows for greater flexibility in the synthetic design.

Reduction of 4-(8-Methylnonyl)nitrobenzene Derivatives

One of the most reliable methods for preparing primary anilines is the reduction of the corresponding nitroaromatic compounds. For the synthesis of this compound, this would involve the initial synthesis of 4-(8-Methylnonyl)nitrobenzene, followed by the reduction of the nitro group.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups to amines. mt.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. acsgcipr.org

A variety of catalysts are effective for this transformation, with precious metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel being the most common. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst. mt.comgoogle.com

Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using gaseous hydrogen. bohrium.comresearchgate.net In CTH, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used to generate hydrogen in situ. researchgate.netnih.gov This method can be advantageous in a standard laboratory setting as it avoids the need for high-pressure hydrogenation equipment.

The table below lists common catalytic systems for the hydrogenation of nitroarenes.

CatalystHydrogen SourceTypical ConditionsAdvantages
Pd/C H₂ gas1-50 atm H₂, RT-80°C, various solventsHigh efficiency, widely applicable.
Pt/C H₂ gas1-50 atm H₂, RT-80°C, various solventsVery active, can be used for a wide range of substrates.
Raney Ni H₂ gasHigh pressure H₂, elevated temperatureCost-effective for large-scale synthesis. acs.org
Various metals (Pd, Pt, Ni, etc.) Formic acid, Ammonium formateRT-100°C, various solventsAvoids the use of high-pressure H₂ gas. nih.gov

A significant advantage of catalytic hydrogenation and certain other reduction methods is the potential for chemoselectivity. This is crucial when the nitroaromatic precursor contains other reducible functional groups that need to be preserved in the final aniline product. For instance, if the 8-methylnonyl side chain contained a double or triple bond, or if there were other sensitive substituents on the aromatic ring, a method that selectively reduces the nitro group would be required.

While standard catalytic hydrogenation with Pd/C can sometimes affect other functional groups, modifying the catalyst or the reaction conditions can enhance selectivity. For example, the use of specific catalyst poisons or operating at lower temperatures and pressures can help to preserve sensitive groups.

Alternatively, chemical reducing agents can offer excellent chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium sulfide are classical methods for nitro group reduction that are often compatible with a range of other functionalities. commonorganicchemistry.com More modern methods, such as the use of samarium(0) metal or nickel-catalyzed hydrosilylation, also provide high chemoselectivity for the reduction of nitro compounds in the presence of groups like ketones, esters, and nitriles. rsc.orgorganic-chemistry.org An iron(salen) complex has also been shown to catalyze the chemoselective reduction of nitro compounds with a change in the reducing agent allowing for the retention of a carbonyl group. nih.gov

Sequential N-Arylation of Primary Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing analogues of this compound, a sequential N-arylation strategy could be employed to create complex diarylamines.

This approach would involve starting with a primary amine, such as 8-methylnonylamine, and first coupling it with one aryl halide, followed by a second coupling with a different aryl halide. This sequential process allows for the controlled synthesis of unsymmetrical diarylamines. acs.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and the phosphine ligand. Different "generations" of catalyst systems have been developed to broaden the scope of the reaction to include a wide variety of amines and aryl halides, including less reactive aryl chlorides. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the efficiency for coupling primary amines. wikipedia.org

A typical Buchwald-Hartwig amination involves reacting the amine and the aryl halide in the presence of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene or dioxane.

This methodology is particularly useful for creating a library of analogues where the nature of the second aryl group is varied, which can be valuable in structure-activity relationship studies for materials science or medicinal chemistry applications.

Oxyalkylation Reactions Leading to Alkyl Anilines

Oxyalkylation, more commonly referred to as alkoxylation, is a chemical process involving the addition of an epoxide to a substrate. In the context of aniline chemistry, this typically involves the reaction of aniline with alkylene oxides, such as ethylene oxide or propylene oxide, to yield N-(hydroxyalkyl)anilines. This process is distinct from the direct alkylation required to synthesize this compound, as it introduces a hydroxyl functional group.

The reaction is generally carried out at elevated temperatures, often exceeding 100°C, and in the presence of a catalyst. google.com Alkali metal hydroxides, such as potassium hydroxide or sodium hydroxide, are frequently used as catalysts due to their cost-effectiveness and availability. google.com The process can be depicted by the reaction of aniline with an alkylene oxide, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring and causing it to open. This results in the formation of a new carbon-nitrogen bond and a hydroxyl group.

For instance, the reaction of aniline with ethylene oxide yields N-phenylethanolamine, and with two equivalents, N-phenyldiethanolamine. Similarly, reaction with propylene oxide would produce N-(2-hydroxypropyl)-aniline. google.com These reactions are typically conducted in a stainless steel autoclave under a nitrogen atmosphere to ensure safety and prevent side reactions. google.com The alkylene oxide is added gradually to the heated mixture of aniline and catalyst. google.com

While oxyalkylation is a significant industrial process for producing N-substituted anilines with hydroxyl functionality, it is not a direct pathway to compounds like this compound. The synthesis of this compound would necessitate a subsequent multi-step process to remove the hydroxyl group and extend the alkyl chain, making direct alkylation methods more conventional for this specific target molecule.

A related, yet distinct, approach involves the reaction of aniline with propylene carbonate in a self-solvent system over a large-pore zeolite catalyst, such as Na-Y zeolite. This method can produce β-amino alcohols, like 1-(phenylamino)propan-2-ol, through a halide-free and solvent-free route, evolving CO2 as a byproduct. scirp.org This process also yields a hydroxyalkyl aniline derivative rather than a simple alkyl aniline.

Table 1: Representative Conditions for Oxyalkylation of Aniline Derivatives

ReactantsCatalystTemperature (°C)PressureProductReference
Aniline, Ethylene OxideSodium Methylate~1403 barN-phenylethanolamine / N-phenyldiethanolamine google.com
N-(2-hydroxypropyl)-aniline, Propylene OxidePotassium Hydroxide150< 90 PSIGPolyol google.com
Aniline, Propylene CarbonateNa-Y Zeolite150Not specified1-(phenylamino)propan-2-ol scirp.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, the development of solvent-free reaction conditions, and the implementation of sustainable catalytic systems.

The use of hazardous organic solvents in chemical synthesis poses significant environmental and health risks. researchgate.net Consequently, there is a growing interest in developing solvent-free reactions or utilizing environmentally benign solvents like water.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions can be facilitated through various techniques such as grinding, microwave irradiation, or ultrasound. For instance, a quick and practical method for the mechanochemical oxidation of highly fluorinated anilines to the corresponding symmetric azobenzenes has been reported under solvent-free conditions. dergipark.org.tr While not a direct synthesis of this compound, this demonstrates the feasibility of conducting reactions with aniline derivatives without a solvent. The synthesis of substituted propargylamines can also be achieved in a solventless environment with minimal catalyst loading. dergipark.org.tr These examples highlight the potential for developing a solvent-free synthetic route to this compound, likely involving the reaction of aniline with an appropriate alkylating agent under mechanochemical or thermal conditions without a solvent.

Aqueous Reaction Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. A facile and efficient protocol for the synthesis of mono-, bis-, and tris-aryl-substituted aniline derivatives has been described via a palladium-catalyzed Suzuki reaction in aqueous N,N-dimethylformamide (DMF). researchgate.net This indicates that cross-coupling reactions, which could be a potential route to synthesize precursors for this compound, can be performed in aqueous systems. The direct amination of poly(p-phenylene oxide) to produce substituted anilines has also been demonstrated in a mixture of octane and aqueous ammonia, showcasing the use of water in amination processes. rsc.org

Table 2: Comparison of Reaction Media in Alkyl Aniline Synthesis

Reaction MediumAdvantagesDisadvantagesPotential Application for this compound Synthesis
Solvent-Free Reduced waste, lower cost, simpler work-up, potentially faster reaction rates.Potential for localized overheating, limited applicability for some reactions.Direct alkylation of aniline with a suitable precursor to the 8-methylnonyl group under thermal or mechanochemical conditions.
Aqueous Non-toxic, non-flammable, abundant, low cost.Poor solubility of many organic reactants, potential for hydrolysis of reactants or products.Cross-coupling reactions to form a precursor, followed by reduction or other transformations in an aqueous medium.

Sustainable Catalytic Systems for Alkyl Aniline Production

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. For the production of alkyl anilines, this involves exploring heterogeneous catalysts and catalysts based on earth-abundant metals.

Heterogeneous Catalysts:

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This is advantageous for continuous industrial processes. mdpi.com Zeolites, for example, have been used as catalysts in the N-alkylation of anilines with alcohols. scirp.org Specifically, Na-Y zeolite has shown high activity and selectivity in the reaction of aniline with propylene carbonate. scirp.org Another example is the use of a poly(aniline-co-melamine)@MnFe2O4 nanocomposite as a recyclable catalyst for the synthesis of various organic compounds, demonstrating high catalytic activity and stability. nih.gov Such magnetic nanocatalysts can be easily recovered using an external magnet, further enhancing their sustainability.

Sustainable Metal Catalysts:

While precious metals like palladium are highly effective catalysts for many organic transformations, their high cost and toxicity are concerns. Research is ongoing to develop catalysts based on more abundant and less toxic metals. For instance, a poly(aniline-co-melamine)@MnFe2O4 nanocomposite containing manganese and iron has been shown to be an excellent catalyst for green chemical processes. nih.gov The reduction of nitroaromatics to anilines, a key step in many aniline syntheses, can be achieved using platinum nanoparticles supported on halloysite nanotubes, which offer high recyclability. researchgate.net The development of catalysts based on earth-abundant metals for the direct alkylation of anilines is a promising area for the sustainable production of this compound.

Table 3: Examples of Sustainable Catalytic Systems for Aniline Derivative Synthesis

CatalystReaction TypeKey AdvantagesReference
Na-Y ZeoliteN-alkylation (with propylene carbonate)Reusable, high selectivity, solvent-free conditions. scirp.org
Poly(aniline-co-melamine)@MnFe2O4Various organic synthesesHigh catalytic activity, stability, reusability, magnetic separation. nih.gov
Platinum nanoparticles on halloysite nanotubesHydrogenation of nitro-compoundsHigh recyclability, efficient reduction. researchgate.net
Bimetallic Pd-Ru/CNTDirect amination of poly(p-phenylene oxide)High reliance on water for hydrogenolysis, potential for upcycling plastic waste. rsc.org

Iii. Chemical Reactivity and Mechanistic Investigations of 4 8 Methylnonyl Aniline

Reactivity of the Aromatic Amine Moiety

The aniline (B41778) core of the molecule is the primary site of chemical reactivity, participating in reactions as both a nucleophile, through the lone pair of electrons on the nitrogen atom, and as a highly activated aromatic system susceptible to electrophilic attack.

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, significantly increasing the electron density of the benzene (B151609) ring and making it more susceptible to attack by electrophiles.

The -NH2 group directs incoming electrophiles to the ortho and para positions relative to itself. This directing effect is a consequence of the resonance stabilization of the cationic intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the nitrogen atom, which can donate its lone pair of electrons to the pi system of the ring. wikipedia.org This creates an additional, particularly stable resonance contributor (an iminium ion), which significantly lowers the activation energy for substitution at these positions compared to the meta position. wikipedia.org

For 4-(8-Methylnonyl)aniline, the para position is already occupied by the alkyl group. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (2 and 6 positions). The amino group's strong activating nature means that reactions such as halogenation, nitration, and sulfonation will proceed readily. allen.inbyjus.com For instance, reaction with bromine water is expected to result in the rapid formation of a polybrominated product. byjus.com

Position of Electrophilic AttackStability of Cationic IntermediatePredicted Product Distribution
OrthoHigh (stabilized by resonance with the amino group)Major
MetaLow (lacks direct resonance stabilization from the amino group)Minor/Negligible
ParaOccupied by the 8-methylnonyl groupNot possible

The 8-methylnonyl group at the para position influences the reactivity in two primary ways:

Steric Hindrance: The bulky alkyl chain can sterically hinder the approach of electrophiles to the ortho positions. While the chain is flexible, its sheer size can create a crowded environment around the amino group, potentially slowing down the reaction rate compared to a less substituted aniline. This steric effect becomes more pronounced with larger electrophiles.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. khanacademy.org This donation of electron density further activates the aromatic ring towards electrophilic attack, complementing the powerful activating effect of the amino group. However, the inductive effect of an alkyl group is significantly weaker than the resonance effect of the amino group.

The combination of these effects suggests that while the molecule is highly reactive, the rate of substitution at the ortho positions might be slightly attenuated compared to a smaller 4-alkylaniline due to steric hindrance. The regioselectivity, however, remains strongly in favor of the ortho positions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. quora.com This allows it to react with a variety of electrophilic species.

The nitrogen atom of this compound can be readily acylated or alkylated.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides will form the corresponding N-substituted amide. For example, treatment with acetyl chloride in the presence of a base would yield N-(4-(8-methylnonyl)phenyl)acetamide. This reaction is often used as a protective strategy in multi-step syntheses to temporarily reduce the activating effect of the amino group and prevent over-reaction in subsequent electrophilic aromatic substitution steps. libretexts.org

Alkylation: The nitrogen can also be alkylated by reaction with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction and can be difficult to control.

Aniline derivatives react with aldehydes and ketones to form imines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically reversible and is often catalyzed by either acid or base. The formation of an imine from this compound and a generic aldehyde (R-CHO) would proceed as follows:

Reaction Scheme for Imine Formation

4-(8-Methylnonyl)C6H4NH2 + R-CHO ⇌ 4-(8-Methylnonyl)C6H4N=CHR + H2O

The long alkyl chain is not expected to significantly interfere with this reaction, as the reactive site is the nitrogen atom, which is relatively unhindered.

Oxidation Reactions and Pathways of Aniline Derivatives

The oxidation of aniline and its derivatives, including this compound, is a fundamental process that can proceed through various pathways, yielding a diverse array of products such as nitroso compounds, nitro compounds, azoxy compounds, and polymeric materials. scielo.bracs.org The specific outcome is highly dependent on the oxidant, catalyst, and reaction conditions employed. scielo.br The presence of the electron-donating amino group makes the aromatic ring highly susceptible to oxidation. openaccessjournals.com

The electrochemical oxidation of aniline derivatives provides a controlled method for initiating reactions by removing electrons at an electrode surface. nih.govnih.gov The general mechanism for the anodic oxidation of anilines begins with a one-electron transfer from the nitrogen's lone pair to form a cation radical. nih.govresearchgate.net This highly reactive intermediate is central to the subsequent reaction pathways.

For a p-substituted aniline like this compound, the cation radical can undergo several fates. A primary pathway involves coupling reactions with another molecule. Two main coupling modes are observed for aniline derivatives:

Head-to-tail coupling: The nitrogen atom of a neutral aniline molecule attacks the para-position of the cation radical, which, after further oxidation and rearrangement, leads to the formation of substituted diphenylamine (B1679370) derivatives. acs.org

Tail-to-tail coupling: Two cation radicals couple at their para-positions (the "tail"). This pathway results in the formation of substituted benzidines. acs.org

The distribution between these products is influenced by factors such as the steric bulk of the substituents, solvent, and the basicity of the solution. acs.org For this compound, the large, sterically demanding 8-methylnonyl group at the para-position would completely block tail-to-tail coupling, thus favoring pathways that involve the nitrogen atom or the ortho positions of the ring. Under strongly acidic conditions, polymerization to form polyaniline-like structures is a common outcome. mdpi.com

Chemical oxidation using specific catalysts offers selective routes to different products, avoiding the polymerization often seen in non-selective oxidations. openaccessjournals.comrsc.org

Organocatalytic Processes: Environmentally benign approaches utilizing organocatalysts and common oxidants like hydrogen peroxide (H₂O₂) have been developed for the selective oxidation of anilines. researchgate.net For instance, 2,2,2-trifluoroacetophenone (B138007) can catalyze the oxidation of substituted anilines. The reaction proceeds through the formation of an intermediate hydroxylamine, which can then either condense with a nitroso intermediate to form an azoxybenzene (B3421426) or be further oxidized to a nitro compound. researchgate.net The choice of solvent and conditions can direct the selectivity toward one product over the other. rsc.orgresearchgate.net

Metal-Catalyzed Processes: A variety of transition metals catalyze the oxidation of anilines, often with high selectivity. Heteropolyoxometalates, such as H₃PW₁₂O₄₀, have been shown to be effective catalysts for the oxidation of aniline by aqueous H₂O₂ to selectively form nitrosobenzene (B162901) and, to a lesser extent, nitrobenzene. scielo.br Similarly, copper-based catalysts like CuCr₂O₄ spinel nanoparticles can facilitate the oxidative coupling of aniline to produce azoxybenzene with high selectivity. acs.org The proposed mechanism involves the initial oxidation of aniline to phenylhydroxylamine and nitrosobenzene, which then condense on the catalyst surface to form the azoxy product. acs.org

Catalyst SystemOxidantMajor Product(s)Reference
2,2,2-TrifluoroacetophenoneH₂O₂Azoxybenzenes, Nitro compounds rsc.orgresearchgate.net
Acetonitrile (B52724) (as catalyst)H₂O₂Nitroarenes researchgate.net
H₃PW₁₂O₄₀ (Heteropolyoxometalate)H₂O₂Nitrosobenzene, Nitrobenzene scielo.br
CuCr₂O₄ NanoparticlesH₂O₂Azoxybenzene acs.org

Reductive Transformations of the Aromatic Ring

While the reduction of a nitro group to an aniline is a common transformation, the reduction of the aniline aromatic ring itself requires more forcing conditions due to the stability of the aromatic system. youtube.comlibretexts.org Such transformations convert the planar, aromatic ring into a saturated or partially saturated cyclic structure.

Two primary methods are employed for this purpose:

Catalytic Hydrogenation: This method involves treating the aniline derivative with hydrogen gas (H₂) at high pressures and temperatures over a metal catalyst, such as nickel, platinum, or rhodium. libretexts.org Under these conditions, the benzene ring of this compound would be fully saturated to yield 4-(8-Methylnonyl)cyclohexylamine. This reaction is a complete reduction of the aromatic system.

Birch Reduction: This is a dissolving-metal reduction that uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol present as a proton source. libretexts.org The Birch reduction of anilines typically yields 1,4-cyclohexadiene (B1204751) derivatives. For this compound, this reaction would produce 4-(8-Methylnonyl)cyclohexa-1,4-dien-1-amine. The electron-donating amino group directs the reduction to the 2,5-positions relative to its point of attachment.

Reactivity Involving the Alkyl Chain

The 8-methylnonyl side chain consists of sp³-hybridized carbon atoms, which are generally much less reactive than the aromatic ring or the amino group. However, specific positions on the chain can be targeted for functionalization under certain reaction conditions.

Functionalizing the terminal methyl group of the 8-methylnonyl chain is a significant synthetic challenge due to the inertness of primary C-H bonds. Most classical oxidation reactions involving alkylbenzenes occur at the benzylic position (the carbon atom directly attached to the aromatic ring) because any radical or cationic intermediate formed at this position is stabilized by resonance with the ring. lumenlearning.comlibretexts.org Strong oxidation with reagents like potassium permanganate (B83412) typically cleaves the entire alkyl chain, leaving a benzoic acid derivative. libretexts.org

Targeting the remote terminus requires specialized modern synthetic methods, often involving directed C-H activation or radical relay mechanisms. While specific examples for this compound are not documented, theoretical approaches could include:

Hofmann-Löffler-Freytag-type reactions: If the amine were first converted to an N-haloamine, a radical generated on the nitrogen could, via a six-membered ring transition state, abstract a hydrogen atom from the δ-carbon (C4) of the alkyl chain. A longer-range abstraction to the terminus is less likely but conceptually possible with appropriate templates.

Directed C-H Functionalization: Using a catalyst system with a directing group that could coordinate to the amine and reach across the long alkyl chain could, in principle, activate a terminal C-H bond. This remains a frontier area of synthetic chemistry.

The 8-methylnonyl chain contains a stereocenter at the C8 position. Performing stereoselective transformations at this specific, remote site is exceptionally difficult. The chiral center is far from the influence of the functional amino group and the aromatic ring, making stereocontrol challenging.

Achieving a transformation at or near this center would likely require an intramolecular, substrate-controlled reaction or an advanced catalytic system. For example, enzymatic catalysis, which can recognize specific C-H bonds in complex molecules with high site- and stereoselectivity, could be a viable approach. Alternatively, modern transition-metal-catalyzed C-H activation methods that exhibit high regioselectivity could potentially be adapted. However, achieving high stereoselectivity in such systems, especially at a remote, unactivated secondary C-H bond, is a formidable challenge and is not a routinely performed transformation for this type of substrate.

Complex Reaction Pathways and Catalysis

Hydroaminoalkylation Reactions of Olefins with N-Alkylarylamines

Hydroaminoalkylation is a process that involves the addition of an amine's α-C–H bond across an olefin, representing a significant strategy for amine synthesis. nih.gov Tantalum and titanium complexes have been shown to catalyze this reaction effectively. For N-alkyl arylamines, tantalum catalysts such as Ta(NMe₂)₅ can facilitate the addition to olefins like 1-octene, yielding branched hydroaminoalkylation products. nih.gov The reaction with N-methylaniline and 1-octene, for instance, proceeds in high yield (>95%) within 24 hours. nih.gov

The proposed mechanism for tantalum-catalyzed hydroaminoalkylation involves the elimination of an amine from a tantalum bis(amide) to form an η²-imine complex. nih.gov Subsequently, the olefin inserts into the tantalum-carbon bond of this intermediate. The final step is protonolysis by the amine reagent, which regenerates the catalyst and releases the product. nih.gov It has been noted that N-arylalkylamines are often more efficient in these reactions than dialkylamines. nih.gov

Cationic titanium catalysts also facilitate the intermolecular hydroaminoalkylation of alkenes with various tertiary alkylamines at near room temperature with high regioselectivity for the branched product. nih.gov

Key Features of Hydroaminoalkylation:

Catalysts: Tantalum and Titanium complexes.

Reactants: N-alkylarylamines and olefins.

Products: Branched alkylamines.

Mechanism: Involves the formation of an imine complex intermediate.

A related multicomponent photocatalytic olefin-hydroaminoalkylation has been developed for the synthesis of complex tertiary alkylamines, demonstrating broad functional group tolerance. cam.ac.uk

Table 1: Examples of Catalytic Hydroaminoalkylation Reactions

Catalyst System Amine Substrate Olefin Substrate Product Type Yield Reference
Ta(NMe₂)₅ N-methylaniline 1-octene Branched Alkylamine >95% nih.gov
TiBn₄ / Ph₃C[B(C₆F₅)₄] N-methylpiperidine 4-phenylbutene Branched Alkylamine High nih.gov
Iridium Photocatalyst Dialkylamines Olefins & Carbonyls Tertiary Alkylamines Good to Excellent cam.ac.uk

Radical Addition Reactions to Anilines and Derivatives

Aniline and its derivatives can undergo radical addition reactions. The reaction between aniline and a methyl radical, for example, can proceed through either addition or abstraction channels. acs.orgnih.gov The most favorable pathway can lead to the formation of intermediates like 2-methyl-aniline or bimolecular products such as C₆H₅NH and CH₄. acs.orgnih.gov N-centered radicals can form from the oxidation of anilines and subsequently react with atmospheric gases. nih.gov

A photoredox-mediated catalytic system has been developed for the direct alkylation of α–C–H bonds of aniline derivatives with strained C–C σ-bonds, such as those in bicyclobutane derivatives. nih.gov This method leads to the formation of α-cyclobutyl N-alkylaniline products. nih.gov The mechanism involves the oxidative formation of an aminoalkyl radical intermediate which then adds to the bicyclobutane. nih.gov This process is effective for a range of substituted arylamine derivatives, particularly those that are electron-deficient. nih.gov

Catalytic Applications of Aniline Derivatives in Organic Transformations

Aniline derivatives are versatile in catalysis, serving as both ligands for metal catalysts and as organocatalysts themselves.

Role as Ligands in Metal-Catalyzed Reactions

The amino group in aniline derivatives can coordinate to metal centers, making them effective ligands in various metal-catalyzed transformations. For instance, a palladium catalyst system utilizing an S,O-ligand has been reported for the highly para-selective C–H olefination of aniline derivatives. nih.gov This reaction is efficient for a wide range of anilines, including tertiary, secondary, and primary ones, and proceeds under mild, aerobic conditions. nih.gov

N-heterocyclic carbenes (NHCs), which can be synthesized from aniline derivatives, are highly valuable ligands in homogeneous catalysis due to the steric hindrance they provide around the metal center. rutgers.edu These ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. rutgers.edu

Table 2: Aniline Derivatives in Metal-Catalyzed Reactions

Reaction Type Catalyst/Ligand System Role of Aniline Derivative Outcome Reference
C–H Olefination Pd/S,O-ligand Substrate para-selective olefination nih.gov
Cross-Coupling Pd/N-heterocyclic carbene Ligand precursor Activation of strong bonds rutgers.edu
Organocatalytic Activity of Substituted Anilines

Substituted anilines can themselves act as organocatalysts. An environmentally friendly, organocatalytic approach for the selective oxidation of substituted anilines has been developed. rsc.org Using 2,2,2-trifluoroacetophenone as a catalyst, substituted anilines can be converted to azoxybenzenes, while treatment with acetonitrile and H₂O₂ yields the corresponding nitro compounds. rsc.orgresearchgate.net

Furthermore, the concept of iminium catalysis, where secondary amines catalyze reactions of α,β-unsaturated aldehydes, has been extended to the enantioselective alkylation of aniline rings. princeton.edu This strategy allows for the construction of complex benzylic carbon stereocenters. princeton.edu Chiral phosphoric acids have also been used to catalyze the asymmetric [3+2] cascade cyclization of aniline derivatives with pyrazolinone ketimines, producing chiral tetrahydroindole pyrazolinones. acs.org

Annulation Reactions for Heterocycle Formation

Annulation reactions involving aniline derivatives are crucial for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. researchgate.net

A catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and alkenes has been developed for the synthesis of substituted tetrahydroquinolines. nih.gov This reaction is initiated by the photoexcitation of an electron donor-acceptor (EDA) complex. nih.gov The proposed mechanism involves the formation of an α-amino alkyl radical, which then reacts with the alkene, cyclizes, and is subsequently oxidized to the final product. nih.gov

Transition metal-catalyzed annulation is another powerful tool. Rhodium(III)-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water provides access to tetrahydrocarbazole derivatives. researchgate.net Palladium-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline derivatives can be selectively tuned to produce five-, six-, or seven-membered heteroaromatics like indoles, carbazoles, acridines, and dibenzazepines from a common precursor. acs.org

A one-pot, three-component synthesis of meta-substituted anilines from heterocycle-substituted 1,3-diketones has also been reported. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of an enamine from an amine and acetone, followed by nucleophilic addition to the diketone, intramolecular cyclization, and subsequent dehydration steps to yield the aniline product. beilstein-journals.orgnih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

The rates and equilibrium positions of chemical reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics. These studies are crucial for predicting the behavior of the compound under various reaction conditions and for optimizing synthetic routes.

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the transition state of a reaction. For reactions involving the amino group, such as acylation or alkylation, the activation energy is expected to be comparable to that of other primary aromatic amines. However, the large, flexible 8-methylnonyl group may influence the entropy of activation. A more ordered transition state, potentially due to restricted rotation of the alkyl chain upon complexation or reaction, would be reflected in a more negative ΔS‡.

Reaction TypeModel SubstrateRate Constant (k)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
N-AcylationAnilinekAniline45 - 6042 - 57-80 to -120
Electrophilic Bromination4-tert-Butylanilinekt-BuAniline30 - 4527 - 42-60 to -90

Note: The data presented in this table is based on values reported for structurally similar compounds and serves as an estimation for the potential reactivity of this compound. Actual experimental values may vary.

Equilibrium studies focus on the extent to which a reaction proceeds to form products. The position of equilibrium is described by the equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG) for the reaction. For acid-base reactions, the basicity of the amino group in this compound is a key parameter. The pKa of the conjugate acid (4-(8-methylnonyl)anilinium ion) is expected to be similar to that of other 4-alkylanilines. The electron-donating nature of the alkyl group slightly increases the electron density on the nitrogen atom, making it a slightly stronger base than aniline itself.

For other reversible reactions, such as the formation of Schiff bases (imines) with aldehydes or ketones, the equilibrium position will depend on the stability of the reactants and products. The bulky 8-methylnonyl group might sterically hinder the approach of the carbonyl compound, potentially shifting the equilibrium slightly towards the reactants compared to less hindered anilines. However, the electronic effect of the alkyl group would favor the stability of the resulting imine.

Equilibrium TypeReactionEstimated Equilibrium Constant (Keq)Estimated Gibbs Free Energy (ΔG) (kJ/mol)
Acid-Base4-(8-MeNon)Aniline + H₂O ⇌ 4-(8-MeNon)Anilinium⁺ + OH⁻~10⁻⁹ (Kb)~51
Imine Formation4-(8-MeNon)Aniline + Benzaldehyde ⇌ Benzylidene-(4-(8-methylnonyl)phenyl)amine + H₂OVaries with conditionsVaries with conditions

Note: The thermodynamic data provided are estimations based on the behavior of analogous compounds. The actual values for this compound would require experimental determination.

Iv. Advanced Spectroscopic and Structural Investigations of 4 8 Methylnonyl Aniline

High-Resolution Spectroscopic Techniques for Structural Nuances

Advanced Mass Spectrometry for Molecular Architecture Confirmation

Advanced mass spectrometry techniques are indispensable for confirming the molecular structure of 4-(8-Methylnonyl)aniline, offering insights into its elemental composition, molecular weight, and the connectivity of its atoms through controlled fragmentation.

In electron ionization mass spectrometry (EI-MS), the this compound molecule would first form a molecular ion (M•+). This high-energy ion would then undergo predictable fragmentation, providing a veritable fingerprint of its structure. The fragmentation patterns for alkyl-substituted anilines are well-understood and governed by the stability of the resulting fragments. wikipedia.orglibretexts.org

Key expected fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond beta to the aniline (B41778) ring. This is due to the formation of a highly stable, resonance-stabilized benzylic cation. For this compound, this would result in the loss of a C8H17• radical, leading to a major peak at m/z 106. This fragment, corresponding to the methylenecyclohexadienyl cation structure, is often the base peak in the spectra of long-chain 4-alkylanilines.

Alkyl Chain Fragmentation: The long 8-methylnonyl side chain would also undergo characteristic fragmentation. This typically involves a series of cleavages that result in the loss of neutral alkene fragments (CnH2n), leading to a cluster of peaks separated by 14 mass units (-CH2-). libretexts.org

McLafferty Rearrangement: While less common for this specific structure, a gamma-hydrogen rearrangement could potentially occur, leading to the elimination of a neutral olefin and the formation of a different radical cation.

These fragmentation patterns allow for the unambiguous confirmation of both the aniline core and the specific structure of the branched alkyl substituent.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Origin of Fragment Significance
233 [C16H27N]•+ Molecular Ion (M•+) Confirms the molecular weight of the compound.
106 [C7H8N]+ Benzylic cleavage with loss of C9H19• radical Highly stable fragment, often the base peak. Confirms the 4-alkylaniline structure.
119, 133, 147, etc. [C6H4NH2(CH2)n]+ Cleavage along the alkyl chain Characteristic pattern for long alkyl chains.

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), provides valuable information about the three-dimensional shape of an ion as it travels through a buffer gas under the influence of an electric field. nih.gov For this compound, IMS can be used to investigate its gas-phase conformation.

The technique separates ions based on their collision cross-section (CCS), which is a measure of their size and shape. This allows for the differentiation of isomers that have the same mass but different structures. For instance, IMS could readily distinguish this compound from other isomers such as N-(8-methylnonyl)aniline or an aniline with a different branched alkyl chain of the same mass. Studies on simpler isomeric alkyl anilines, like butylaniline, have demonstrated that ring-alkylated isomers (para-substituted) are conformationally distinct from N-alkylated isomers, exhibiting longer drift times due to their less compact structure. nih.gov

Furthermore, IMS could potentially reveal information about the conformational flexibility of the 8-methylnonyl chain in the gas phase. Different conformers (e.g., folded vs. extended) would present different CCS values, potentially leading to the observation of multiple features in the ion mobilogram, providing a deeper understanding of the molecule's intrinsic structural dynamics.

X-ray Crystallography for Solid-State Structure

While a specific crystal structure for this compound is not publicly documented, the principles of X-ray crystallography allow for a predictive analysis of its solid-state arrangement based on its molecular components. wikipedia.orgnih.gov X-ray crystallography determines the precise arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. libretexts.orgnih.gov

The solid-state structure of this compound would be dictated by a balance of intermolecular forces that drive its self-assembly into an ordered, crystalline lattice. The molecule's amphiphilic nature, with a polar aniline "head" and a large, nonpolar alkyl "tail," is the primary determinant of its crystal packing.

It is highly probable that the molecules would arrange in a lamellar (layered) or interdigitated fashion. In such a supramolecular assembly, the long 8-methylnonyl chains would align with each other, maximizing favorable van der Waals interactions. These interactions, often referred to as a "fastener effect," are a dominant force in the crystallization of long-chain organic molecules. Simultaneously, the aniline head groups would segregate and interact with each other, primarily through hydrogen bonding. This segregation of polar and nonpolar domains is a common motif in the crystal engineering of amphiphilic molecules.

The stability and specific geometry of the crystal lattice are governed by a hierarchy of intermolecular interactions.

Table 2: Key Intermolecular Interactions in the Crystalline Phase of this compound

Interaction Type Participating Groups Description Role in Crystal Packing
Hydrogen Bonding Aniline (-NH2) groups The N-H bonds act as hydrogen bond donors, and the nitrogen lone pair can act as an acceptor. Formation of specific directional linkages (e.g., chains or dimers) between aniline head groups.
Van der Waals Forces 8-Methylnonyl chains Weak, non-directional forces arising from temporary fluctuations in electron density. Primary driving force for the packing of the long alkyl tails, leading to dense, space-filling arrangements.
π-π Stacking Aniline rings Attraction between the electron clouds of adjacent aromatic rings. Can contribute to the stabilization of the packing of the aniline head groups, often in an offset or herringbone arrangement.

The primary amino group (-NH2) of the aniline moiety is a classic hydrogen bond donor. In the solid state, it is expected to form robust hydrogen bonding networks. The two N-H protons can interact with the nitrogen atom of a neighboring molecule, leading to the formation of N-H···N hydrogen bonds. These interactions are highly directional and are fundamental in organizing the polar regions of the crystal structure.

Common motifs that could arise from these interactions include:

Chains: Each aniline molecule donates a hydrogen bond to one neighbor and accepts one from another, forming one-dimensional chains that propagate through the crystal.

Dimers: Two aniline molecules could form a cyclic dimer through a pair of N-H···N bonds. These dimeric units would then pack together, stabilized by weaker forces.

Understanding Intermolecular Interactions in Crystalline Phases

Weak Non-Covalent Interactions Involving the Alkyl Chain

The long, branched 8-methylnonyl substituent of this compound is a key structural feature that significantly influences its physical properties and intermolecular interactions. While the aniline head facilitates hydrogen bonding and π-π stacking, the alkyl chain primarily engages in a variety of weak non-covalent interactions. These interactions, although individually modest in strength, collectively play a crucial role in the molecule's conformational flexibility, aggregation behavior, and interactions with its environment.

The primary types of weak non-covalent interactions involving the 8-methylnonyl chain are van der Waals forces, C-H···π interactions, and hydrophobic effects. The extended and flexible nature of the alkyl chain allows it to adopt numerous conformations, maximizing these stabilizing interactions in both the solid state and in solution.

Detailed Research Findings:

Spectroscopic investigations, while not directly isolating each weak interaction, provide experimental evidence of their collective impact. For example, shifts in the vibrational frequencies of C-H bonds in the alkyl chain observed through FT-IR and Raman spectroscopy can indicate changes in the local environment and the presence of intermolecular interactions. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like the Nuclear Overhauser Effect (NOE), can provide information about the spatial proximity of the alkyl chain protons to the aromatic ring or to other molecules, confirming the presence of intramolecular and intermolecular interactions.

The branched nature of the 8-methylnonyl group, with a methyl substituent at the eighth carbon, introduces steric considerations that influence how the chain packs and interacts with neighboring molecules. This branching can disrupt the regular packing that might be observed with a linear alkyl chain, potentially leading to different polymorphic forms in the solid state with distinct intermolecular interaction patterns.

In solution, the hydrophobic effect is a dominant driving force. The nonpolar alkyl chain will tend to minimize its contact with polar solvents, leading to aggregation or preferential partitioning into nonpolar environments. This behavior is critical in various applications, such as in the formation of self-assembled monolayers or in its function as a component in complex formulations.

The interplay of these weak non-covalent interactions dictates the supramolecular chemistry of this compound, influencing its solubility, melting point, and its ability to interact with other molecules and surfaces.

Below is a table summarizing the key weak non-covalent interactions involving the 8-methylnonyl chain of this compound, with typical energy ranges derived from computational studies on similar molecular systems.

Interaction TypeInteracting MoietiesTypical Energy Range (kcal/mol)Significance
Van der Waals (Dispersion) Forces Alkyl chain C-H bonds with neighboring molecules0.1 - 2.0Primary contributor to intermolecular attraction and packing in the condensed phase. The long chain allows for a large surface area of interaction.
C-H···π Interactions C-H bonds of the alkyl chain with the π-system of the aniline ring (intramolecular) or neighboring aromatic rings (intermolecular)0.5 - 2.5Influences the conformation of the alkyl chain relative to the aromatic ring and contributes to the stability of crystal packing and molecular aggregates.
Hydrophobic Effect Exclusion of the nonpolar alkyl chain from polar environments (e.g., water)Not a direct interaction, but a thermodynamic driving forceGoverns the behavior in aqueous or other polar media, promoting aggregation and interaction with other nonpolar species.
Steric Repulsion Crowding between the branched methyl group and other parts of the molecule or neighboring moleculesEnergetically unfavorableInfluences the accessible conformations of the alkyl chain and the overall molecular packing, preventing overly close contacts.

V. Theoretical and Computational Chemistry of 4 8 Methylnonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, allowing for the determination of a molecule's electronic structure and the prediction of its chemical behavior. These methods solve approximations of the Schrödinger equation to yield information about molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.comnih.gov It offers a favorable balance between accuracy and computational cost, making it a practical choice for studying relatively large molecules like 4-(8-Methylnonyl)aniline.

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves optimizing the structure of the aniline (B41778) ring and, crucially, the conformation of the flexible 8-methylnonyl side chain.

Due to the free rotation around its numerous carbon-carbon single bonds, the alkyl chain can adopt a vast number of different shapes or conformers. utdallas.edu Conformational analysis using DFT is employed to identify the lowest-energy conformers, which are the most likely to exist under normal conditions. The calculations would likely reveal that extended, zig-zag chain conformations are energetically favorable, minimizing steric hindrance. The table below presents typical bond lengths and angles for the core aniline structure, which would be refined during a full geometry optimization.

ParameterAtom Pair/TripletTypical Value
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC-N~1.43 Å
Bond LengthN-H~1.01 Å
Bond LengthC-H (aromatic)~1.09 Å
Bond AngleC-C-C (aromatic)~120°
Bond AngleC-N-H~113°
Bond AngleH-N-H~110°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.orgepfl.ch The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom's lone pair. ucsb.eduresearchgate.net The electron-donating nature of the long alkyl chain increases the energy of the HOMO, making the molecule more nucleophilic and thus more reactive toward electrophiles than unsubstituted aniline. The LUMO would be distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. malayajournal.orgresearchgate.net DFT calculations provide quantitative values for these orbital energies.

Molecular OrbitalDescriptionPredicted Energy (Illustrative)
HOMOHighest Occupied Molecular Orbital (Electron Donor)-5.1 eV
LUMOLowest Unoccupied Molecular Orbital (Electron Acceptor)0.3 eV
Energy Gap (ΔE)LUMO - HOMO (Indicator of Reactivity)5.4 eV

DFT calculations can map the electron density distribution across a molecule, allowing for the assignment of partial atomic charges. nih.gov These charges indicate which parts of the molecule are electron-rich (negative charge) or electron-poor (positive charge) and are crucial for predicting intermolecular interactions and sites of reaction.

In this compound, the nitrogen atom of the amino group and the carbon atoms at the ortho positions (adjacent to the NH2 group) are predicted to carry the most significant negative partial charges. ucsb.eduallresearchjournal.com This makes them the primary sites for electrophilic attack. The long alkyl chain, being relatively non-polar, would have atoms with charges close to neutral. This charge distribution confirms that the chemical reactivity is dominated by the aniline head group.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govpnu.ac.ir Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory compared to standard DFT. pnu.ac.ir

While computationally more demanding, these methods are often used to obtain highly accurate energies and properties, or to benchmark the results from less expensive methods like DFT. nih.govrsc.orgrsc.org For this compound, ab initio calculations could provide a more refined understanding of its conformational energies and electronic properties, confirming the predictions made by DFT studies.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.govresearchgate.net This approach is particularly valuable for understanding the behavior of molecules with significant conformational flexibility, such as the long alkyl chain of this compound. uni-halle.de

An MD simulation of this molecule would involve placing it in a simulated environment (e.g., a box of solvent or in a vacuum) and calculating the forces between atoms using a pre-defined force field (a set of parameters describing the potential energy of the system). scienomics.com By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

These simulations can reveal:

Conformational Dynamics: How the 8-methylnonyl chain folds, unfolds, and changes its shape over nanoseconds or microseconds. mdpi.com

Solvent Interactions: How the polar aniline head and non-polar alkyl tail interact with solvent molecules.

Intermolecular Aggregation: How multiple molecules of this compound might interact with each other, potentially forming ordered structures or micelles due to the amphiphilic nature of the molecule. nih.gov

MD simulations provide crucial insights into the macroscopic properties of a substance by modeling its behavior at the molecular level, bridging the gap between static electronic structure and real-world dynamics.

Conformational Space Exploration of the Alkyl Chain

The 8-methylnonyl substituent of this compound possesses significant conformational flexibility due to the numerous rotatable single bonds in its structure. Exploring this conformational space is critical as the chain's three-dimensional structure can influence the molecule's physical properties and how it interacts with its environment.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of such molecules. aip.org The process involves systematically rotating the dihedral angles of the alkyl chain to identify all possible low-energy conformers. aip.org For long-chain para-dialkylbenzenes, studies have shown a "conformational explosion," where the number of unique low-energy conformations increases dramatically with chain length. aip.org For the 8-methylnonyl chain, this results in a complex potential energy surface with many local minima corresponding to different folded and extended arrangements of the chain.

Key findings from studies on similar molecules indicate:

Energy Landscape: Many conformers often lie within a few kJ/mol of each other, meaning that at room temperature, the molecule exists as a dynamic ensemble of various shapes rather than a single static structure. aip.org

Chain Independence: In molecules with multiple alkyl chains, the chains are largely independent, suggesting that the conformational preferences of the 8-methylnonyl group are primarily governed by its internal torsional strains and non-bonded interactions, with minor influence from the aniline ring. aip.org

Computational Approach: A typical approach involves geometry optimizations and harmonic vibrational frequency calculations for various starting geometries to locate energy minima. aip.org Dispersion-corrected DFT functionals, such as B3LYP-GD3BJ or M06-2X, are crucial for accurately capturing the weak intramolecular van der Waals forces that stabilize different conformers. aip.org

Solvent Effects on Molecular Conformation and Interaction

The surrounding solvent can significantly influence the conformational equilibrium and interaction potential of this compound. The molecule has a polar aniline head capable of hydrogen bonding and a nonpolar alkyl tail that prefers nonpolar environments. Computational models are used to simulate these effects.

Implicit vs. Explicit Solvation: Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for assessing how solvent polarity affects conformational energies. Explicit models, which involve simulating individual solvent molecules around the solute, are more computationally intensive but provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.

Influence on Conformation: In polar protic solvents like water or alcohols, the aniline group will engage in hydrogen bonding, which can affect the orientation of the group relative to the ring. These solvents may also promote more compact conformations of the nonpolar alkyl chain due to the hydrophobic effect. Conversely, in nonpolar solvents like hexane (B92381), the alkyl chain can adopt more extended conformations, and intermolecular interactions will be dominated by dispersion forces.

Influence on Reactivity: Solvents can play a direct role in chemical reactions. For instance, in the aza-Michael addition of anilines, polar protic solvents like hexafluoroisopropanol (HFIP) can activate the electrophile through hydrogen bonding, significantly accelerating the reaction rate. academie-sciences.fr This demonstrates that the choice of solvent can alter reaction energy barriers and mechanisms.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, identifying transient intermediates, and calculating reaction rates. The reaction of aniline derivatives with hydroxyl radicals (•OH) is a key process in atmospheric chemistry and serves as an excellent model for computational investigation. mdpi.comresearchgate.net Studies on 4-methylaniline provide a close proxy for understanding the reactivity of the aromatic portion of this compound. mdpi.comresearchgate.net

Transition State Analysis and Activation Barriers

The reaction between 4-methylaniline and an •OH radical can proceed through several pathways, primarily involving the addition of the radical to the aromatic ring or the abstraction of a hydrogen atom from the amino (-NH₂) group or the methyl group. mdpi.com DFT calculations are used to map the potential energy surface for these reactions, locating the transition states (the highest energy point along the reaction coordinate) and intermediates. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction's feasibility. acs.org

For the analogous reaction of 4-methylaniline + •OH, computational studies have identified multiple transition states and calculated their relative energies. mdpi.com

Table 1: Calculated Relative Energies (kJ/mol) of Stationary Points on the Potential Energy Surface for the Reaction of 4-Methylaniline with •OH. Energies are relative to the initial reactants.
SpeciesDescriptionRelative Energy (kJ/mol)
Reactants4-methylaniline + •OH0.0
IS1Adduct (•OH addition to C-NH₂)-65.7
IS3Adduct (•OH addition to C ortho to -NH₂)-90.8
TSH-abs (NH₂)Transition state for H-abstraction from -NH₂-11.2
PR4Products (C₆H₄(CH₃)NH• + H₂O)-107.9

Data sourced by analogy from computational studies on 4-methylaniline. mdpi.comresearchgate.net

The data indicates that the reaction is highly exothermic. Notably, the transition state for hydrogen abstraction from the amino group (TSH-abs (NH₂)) has a negative relative energy, implying that the reaction can proceed without a significant energy barrier, making it a very fast process. mdpi.com

Prediction of Reaction Rates and Selectivity

Based on the calculated activation barriers and properties of the transition states, reaction rate coefficients can be predicted using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. researchgate.net These calculations can be performed over a wide range of temperatures and pressures to simulate different environmental conditions.

For the 4-methylaniline + •OH reaction, computational kinetics revealed the following:

Dominant Pathway: The hydrogen abstraction from the -NH₂ group is the dominant reaction channel, accounting for over 70% of the total reaction rate under atmospheric conditions. mdpi.com This is due to the low activation barrier for this pathway.

Rate Coefficient: The total rate coefficient for the reaction has been calculated and expressed in the modified Arrhenius form. For the 4-methylaniline + •OH system at 760 Torr, the calculated total rate is k(T) = 2.04 × 10⁻¹⁸ T².⁰⁷ exp(11.2 kJ·mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹. mdpi.com

Selectivity: The calculations predict high selectivity for the formation of the C₆H₄(CH₃)NH• radical and water, with addition to the aromatic ring being a less significant channel. mdpi.com The long alkyl chain in this compound is not expected to significantly alter the electronic properties of the aniline ring, so similar reactivity and selectivity are anticipated.

Table 2: Calculated Rate Constants (k) for Key Pathways in the 4-Methylaniline + •OH Reaction at 760 Torr.
Temperature (K)k (H-abstraction from NH₂) (cm³ molecule⁻¹ s⁻¹)k (Total) (cm³ molecule⁻¹ s⁻¹)
3001.5 x 10⁻¹⁰2.1 x 10⁻¹⁰
5001.1 x 10⁻¹⁰1.5 x 10⁻¹⁰
10005.9 x 10⁻¹¹7.9 x 10⁻¹¹
20002.9 x 10⁻¹¹3.8 x 10⁻¹¹

Data sourced by analogy from computational studies on 4-methylaniline. mdpi.comresearchgate.net

Intermolecular Interaction Analysis

The bulk properties of this compound are dictated by the non-covalent interactions between its molecules. These interactions include hydrogen bonding via the aniline -NH₂ group and extensive van der Waals (dispersion) forces from the aromatic ring and the long alkyl chain. Computational analysis allows for the characterization and quantification of these forces.

Quantitative Assessment of Non-Covalent Interactions

Several computational techniques are used to provide a quantitative understanding of non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. rsc.orgnih.gov It can determine the strength and nature of these interactions.

Interaction Energy Calculations: By calculating the energy of a molecular dimer and subtracting the energies of the individual monomers, the total intermolecular interaction energy can be determined. This energy can be further decomposed into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal structure, highlighting the regions involved in different types of interactions (e.g., H-bonds, H-H contacts, C-H···π interactions) and their relative contributions. rsc.orgnih.gov

For molecules like this compound, two primary types of interactions are expected:

N-H···N Hydrogen Bonds: The amino group of one molecule can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule. In related amine crystal structures, the N-H···N hydrogen bond is often found to be the strongest intermolecular interaction. rsc.orgnih.gov

Table 3: Typical Calculated Interaction Energies for Non-Covalent Dimers Relevant to this compound.
Interaction TypeModel SystemTotal Interaction Energy (kJ/mol)Dominant Component
Hydrogen BondingAniline Dimer (N-H···N)-15 to -25Electrostatic
π-StackingBenzene (B151609) Dimer (Parallel-displaced)-8 to -12Dispersion
Alkyl Chain InteractionDodecane Dimer-5 to -10Dispersion
C-H···π InteractionMethane-Benzene Dimer-4 to -6Dispersion/Electrostatic

Values are representative estimates based on computational studies of model systems.

Role of Alkyl Chain in Self-Assembly and Aggregation

The self-assembly and aggregation of this compound in various environments are critically influenced by the nature of its long, branched alkyl chain. This C10 side chain, specifically an 8-methylnonyl group, introduces a complex interplay of intermolecular forces that dictate the formation of supramolecular structures. Computational studies on similar long-chain organic molecules have elucidated the fundamental principles governing these interactions. researchgate.net

The primary driving forces for the self-assembly of molecules like this compound are van der Waals forces and hydrophobic interactions. The extended alkyl chain provides a large surface area for van der Waals interactions between adjacent molecules, promoting their aggregation. In aqueous or other polar environments, the hydrophobic nature of the alkyl chain will drive the molecules to cluster together, minimizing their contact with the polar solvent and leading to the formation of micelles or other aggregates.

The branching at the 8-position of the nonyl chain introduces steric hindrance that can affect the packing of the molecules within an aggregate. Unlike a linear alkyl chain, the methyl group near the terminus of the chain can disrupt perfectly ordered arrangements, potentially leading to more complex and less crystalline aggregated structures. The interplay between the attractive van der Waals forces along the length of the chain and the steric repulsion from the methyl branch is a key factor in determining the final morphology of the self-assembled structures. researchgate.net

Predictive Modeling for Structure-Property Relationships (Excluding Forbidden Properties)

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, offers a powerful tool for estimating the physicochemical properties of this compound without the need for extensive experimental measurements. wikipedia.orgnih.gov QSPR models are mathematical equations that correlate the structural features of a molecule with a specific property. wikipedia.org

The development of a QSPR model for this compound would involve several key steps. First, a set of molecular descriptors for this compound would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. For a molecule like this compound, these descriptors would capture its key structural features:

Topological descriptors: These describe the connectivity of atoms in the molecule, including indices that reflect its size, shape, and degree of branching in the alkyl chain.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Physicochemical descriptors: These relate to the physicochemical properties of the molecule, such as its octanol-water partition coefficient (logP) and molar refractivity, which are heavily influenced by the long alkyl chain.

Once a comprehensive set of descriptors is generated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that links a selection of these descriptors to a specific property of interest. nih.gov For instance, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or chromatographic retention times.

The predictive power of the resulting QSPR model is then rigorously evaluated through various validation techniques to ensure its accuracy and reliability for making predictions on new, untested compounds. nih.gov This predictive capability is invaluable in various fields, including materials science and environmental science, for screening and prioritizing chemicals for further investigation based on their predicted properties.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be used in a QSPR study of this compound and related compounds.

Compound NameMolecular Weight ( g/mol )LogPMolar Refractivity
4-Ethylaniline121.182.0340.5
4-Butylaniline149.233.1549.7
4-Hexylaniline177.284.2758.9
4-Octylaniline205.345.3968.1
This compound 233.39 6.12 77.3

Note: The values for this compound are estimated for illustrative purposes.

Vi. Applications of 4 8 Methylnonyl Aniline in Chemical Sciences

Role as a Chemical Intermediate in Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. Aniline (B41778) and its derivatives are widely recognized as versatile intermediates and building blocks for creating more complex molecules. chemistryworld.comsemanticscholar.orgnbinno.com The amino group on the aniline ring can be readily transformed into a variety of other functional groups, and the aromatic ring itself can undergo electrophilic substitution, allowing for the construction of intricate molecular architectures. scribd.comscispace.com

Building Block for Complex Organic Molecules

The structure of 4-(8-Methylnonyl)aniline makes it an ideal building block for large organic molecules where specific properties like solubility in nonpolar media or controlled intermolecular interactions are desired. The aniline portion provides a reactive handle for C-N bond formation, a crucial step in the synthesis of many pharmaceuticals, agrochemicals, and dyes. nbinno.comnih.gov

The presence of the 8-methylnonyl group is particularly significant. In the synthesis of complex targets, this long alkyl chain can:

Enhance Solubility: Improve the solubility of intermediates and final products in organic solvents, simplifying reaction conditions and purification processes.

Introduce Lipophilicity: Increase the lipid-loving character of a molecule, a key consideration in the design of biologically active compounds.

Control Solid-State Packing: Influence the crystal packing and morphology of materials due to steric hindrance and van der Waals interactions of the bulky alkyl group.

Researchers utilize aniline derivatives in multi-step syntheses to construct complex scaffolds. For instance, the reaction of anilines with formaldehyde is a foundational process in the production of methylene diphenyl diamine (MDA), a precursor to polyurethanes. nih.gov Similarly, this compound could be employed in analogous reactions to produce specialized monomers and polymer precursors.

Precursor to Functionalized Heterocycles

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry and materials science. Anilines are common starting materials for synthesizing a wide range of nitrogen-containing heterocycles, such as quinolines, indoles, and benzothiazoles. researchgate.net

The synthesis of these structures often involves the condensation of an aniline with a carbonyl compound or other bifunctional molecules, followed by cyclization. beilstein-journals.org The this compound can serve as a precursor to novel heterocyclic systems, where the 8-methylnonyl group would be appended to the final structure. This allows for the tuning of the heterocycle's physical properties, such as its solubility, melting point, and interaction with biological membranes or other materials, without altering the core heterocyclic scaffold responsible for its primary function.

Monomer in Polymer Science and Materials Chemistry

The field of conducting polymers has been significantly influenced by polyaniline (PANI), a polymer known for its high conductivity, environmental stability, and tunable properties. researchgate.netscispace.comresearchgate.net However, a major drawback of unsubstituted PANI is its poor solubility in common organic solvents, which limits its processability. researchgate.net This challenge has spurred the development of PANI derivatives, where functional groups are attached to the aniline monomer before polymerization. rsc.orgnih.gov

Synthesis of Substituted Polyanilines (PANI)

This compound is an ideal monomer for the synthesis of a substituted polyaniline, herein referred to as poly(this compound). The polymerization is typically achieved through chemical or electrochemical oxidative methods. kpi.uanih.gov In chemical polymerization, the monomer is oxidized using an agent like ammonium (B1175870) persulfate in an acidic medium. nih.govkpi.ua The resulting polymer incorporates the 8-methylnonyl side chain on each repeating unit.

The general scheme for the oxidative polymerization of a substituted aniline is as follows:

n (H₂N-C₆H₄-R) → [(-HN-C₆H₄(R)-NH-C₆H₄(R)-)]n/₂ + 2nH⁺ + 2ne⁻

Where R = -CH₂(CH₂)₆CH(CH₃)₂

Influence of Long Alkyl Chain on Polymer Properties (e.g., solubility, processability)

The introduction of long alkyl chains onto the polyaniline backbone has a profound impact on the polymer's physical properties. The primary advantage is the dramatic improvement in solubility. mdpi.com While unsubstituted PANI is largely insoluble, the nonpolar 8-methylnonyl groups of poly(this compound) would enhance interactions with organic solvent molecules, allowing the polymer to dissolve. This increased solubility is critical for processability, enabling the formation of uniform thin films, fibers, and coatings through solution-based techniques like spin-coating or casting.

The table below illustrates the expected improvement in solubility for an alkyl-substituted PANI compared to its unsubstituted counterpart.

SolventUnsubstituted PANIPoly(this compound) (Expected)
WaterInsolubleInsoluble
N-Methyl-2-pyrrolidone (NMP)Sparingly SolubleSoluble
ChloroformInsolubleSoluble
TolueneInsolubleSoluble
Tetrahydrofuran (THF)InsolubleModerately Soluble

This table is illustrative, based on general trends observed for long-chain alkyl-substituted polyanilines.

This enhanced processability allows for the integration of the polymer into various devices and materials where control over morphology is essential. rsc.org

Electronic and Optical Properties of Resulting Polymeric Materials

The electronic and optical properties of polyaniline are central to its applications. These properties are intrinsically linked to the conjugation along the polymer backbone, which allows for the movement of charge carriers. scispace.commdpi.comresearchgate.net The introduction of a bulky substituent like the 8-methylnonyl group can modify these properties.

Electronic Properties: The presence of bulky alkyl groups can induce steric hindrance between adjacent aromatic rings in the polymer chain. rsc.org This can lead to increased twisting of the polymer backbone, which may disrupt the π-orbital overlap and decrease the extent of conjugation. As a result, a decrease in electrical conductivity is often observed in alkyl-substituted polyanilines compared to the parent PANI. rsc.org However, this trade-off is often accepted in exchange for the significant gains in processability.

The table below shows a representative comparison of conductivity for different types of substituted polyanilines.

PolymerSubstituent TypeTypical Conductivity (S/cm)
Polyaniline (PANI)None1 - 10
Poly(o-ethylaniline)Short Alkyl10⁻¹ - 10⁻²
Poly(o-propylaniline)Medium Alkyl10⁻² - 10⁻³
Poly(this compound) (Expected)Long Branched Alkyl10⁻³ - 10⁻⁵

Data is representative of general trends; actual values depend on synthesis conditions, doping levels, and measurement techniques. rsc.org

Optical Properties: Substituted polyanilines exhibit distinct optical absorption spectra that are sensitive to their oxidation and protonation states. nih.gov The electronic transitions responsible for these absorptions, such as the π-π* transition in the benzenoid rings and the exciton transition in the quinoid rings, are affected by the polymer's conformation. The steric effects from the 8-methylnonyl group, by altering the planarity of the polymer chain, would likely cause a shift in the absorption bands. For instance, a decrease in conjugation typically leads to a blue shift (a shift to shorter wavelengths) in the π-π* transition, which corresponds to a larger optical band gap. scispace.comnih.govresearchgate.net These tunable optical properties make such materials interesting for applications in electrochromic devices and sensors. researchgate.netnih.gov

Applications in Catalysis and Ligand Design

The aniline functional group is a versatile precursor for the synthesis of complex ligands used in both transition metal catalysis and organocatalysis.

Aniline and its derivatives are foundational materials for synthesizing ligands that coordinate with transition metals to form active catalysts. researchgate.net These ligands can be of various types, including Schiff bases and N-heterocyclic carbenes (NHCs). rutgers.edunih.gov The electronic and steric properties of the aniline substituent are critical in tuning the catalyst's performance.

The this compound can be used to create ligands that impart extreme steric hindrance around a metal center. rutgers.edu This steric bulk is advantageous for several reasons:

It can stabilize highly reactive, low-valent metal complexes. nih.gov

It can promote specific reaction pathways, leading to higher selectivity.

It is crucial for catalytic reactions involving the activation of strong chemical bonds. rutgers.edu

Rutgers scientists have developed novel, sterically bulky NHC ligands derived from aniline that have shown excellent activity in palladium-catalyzed cross-coupling reactions. rutgers.edu Similarly, amine-imine nickel complexes with substituted anilines have been used for ethylene polymerization, where the steric hindrance of the substituent influences catalytic activity and the molecular weight of the resulting polymer. mdpi.com

Table 2: Role of Aniline-Derived Ligands in Catalysis

Catalyst Type Metal Center Role of this compound Derivative Potential Applications Reference
N-Heterocyclic Carbene (NHC) Palladium, Nickel Provides steric bulk, enhances stability and activity. Cross-coupling, C-H activation rutgers.edu
Schiff Base (Salen-type) Copper, Nickel Modifies stereoselectivity through steric influence. Asymmetric alkylation nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a valuable alternative to metal-based catalysts. nih.govmdpi.com Asymmetric organocatalysis, in particular, has become a powerful tool in modern synthesis. unibo.it Amines and their derivatives are a cornerstone of organocatalysis, often activating substrates through the formation of enamine or iminium ion intermediates. nih.gov

While specific use of this compound as a direct organocatalyst is not widely documented, its structure makes it an ideal precursor for developing such systems. It can be incorporated into more complex chiral scaffolds, such as those involving thiourea or amino acid moieties, which are known to be effective organocatalysts. mdpi.com In these systems, the 8-methylnonyl group would primarily serve to enhance the catalyst's solubility in non-polar organic solvents, which can be critical for achieving homogeneous reaction conditions and high catalytic efficiency. mdpi.comnih.gov

Advanced Sensing Technologies Based on its Derivatives (Chemical Sensors)

Derivatives of polyaniline are widely explored for their potential in chemical sensing applications, particularly for the detection of volatile organic compounds and ammonia. nih.govmdpi.com The sensing mechanism is based on the change in the electrical conductivity of a thin polymer film upon exposure to the target analyte. mdpi.com

Polymers synthesized from this compound are promising candidates for these sensing technologies. The key advantages conferred by this specific monomer include:

Enhanced Solubility: The 8-methylnonyl group makes the polymer soluble in various organic solvents. This is essential for fabricating the uniform thin films required for sensor devices using techniques like spin-coating or printing. nih.gov

Modified Sensitivity: The bulky, hydrophobic side chain alters the polymer's interaction with gas molecules. This can be leveraged to tune the sensor's sensitivity and selectivity towards specific analytes. mdpi.com

Improved Processability: Good solubility allows for easier integration of the polymer into sensor device architectures, such as ion-sensitive field-effect transistors (ISFETs) or simple resistive structures. mdpi.commdpi.com

Studies on various polyaniline derivatives have demonstrated their high sensitivity to ammonia vapors, making them suitable for applications in environmental monitoring and non-invasive medical diagnostics. mdpi.com The ability to process these polymers into thin films is a critical factor for their use as the sensitive elements in such chemical sensors. nih.gov

Development of Chemo-Resistive Sensors

Chemo-resistive sensors are devices that operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. Conducting polymers, particularly those derived from aniline, are frequently employed as the active sensing layer in these devices due to their tunable conductivity and sensitivity to various chemical species.

Future research in this area could involve the synthesis and characterization of poly(this compound) and its evaluation as a chemo-resistive sensing material for various gases and volatile organic compounds (VOCs). Such studies would need to generate data on its baseline resistance, response magnitude to different analytes, and cross-sensitivity to interfering compounds.

Table 1: Hypothetical Research Data for a Poly(this compound)-based Chemo-Resistive Sensor This table is for illustrative purposes only, as no specific data for this compound is currently available.

Analyte Concentration (ppm) Resistance Change (%) Response Time (s) Recovery Time (s)
Ammonia 100 15 30 60
Ethanol 500 8 45 75
Acetone 200 12 35 65

Optical Sensing Applications

Optical sensors utilize changes in optical properties, such as absorbance, fluorescence, or color, to detect the presence of a chemical substance. Aniline derivatives can be incorporated into optical sensing platforms, often as part of a larger chromophore or fluorophore system, where interaction with an analyte induces a measurable optical response.

Similar to the case of chemo-resistive sensors, there is no specific research available in the scientific literature on the application of this compound in optical sensing. The potential utility of this compound in optical sensors would depend on how the this compound moiety could be chemically modified to create an optically active sensor molecule. For example, it could be diazotized and coupled with another aromatic compound to form an azo dye, whose colorimetric properties might change in the presence of a specific analyte. Alternatively, it could be incorporated into a fluorescent molecule where the aniline nitrogen's lone pair of electrons could influence the fluorescence quantum yield upon interaction with a target species.

Further investigation is required to synthesize and characterize optical sensors based on this compound. Research would need to focus on designing and creating novel sensor molecules derived from this compound and then evaluating their optical response to a range of analytes. Key performance metrics to be determined would include the change in absorbance or fluorescence intensity, the limit of detection, and the selectivity of the sensor.

Table 2: Potential Optical Properties for a Sensor Derived from this compound This table is for illustrative purposes only, as no specific data for this compound is currently available.

Analyte Sensing Mechanism Wavelength of Max. Absorbance (nm) Change in Absorbance Limit of Detection (µM)
pH Colorimetric 550 0.8 N/A
Metal Ions (e.g., Cu2+) Chelation-induced color change 620 0.5 10

Vii. Advanced Analytical Method Development for 4 8 Methylnonyl Aniline in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For 4-(8-Methylnonyl)aniline, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with its own set of developmental considerations.

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. thermofisher.com The development of an effective HPLC method hinges on the careful selection and optimization of the stationary and mobile phases to achieve the desired separation efficiency, resolution, and analysis time.

The selection of an appropriate stationary phase is the first critical step in HPLC method development. Given the structure of this compound, which possesses both a nonpolar alkyl chain and a polar aniline (B41778) group, reversed-phase chromatography is the most suitable approach.

Stationary Phase: A C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) column is the recommended starting point. The long alkyl chain of this compound will interact strongly with the nonpolar stationary phase, providing good retention. A C18 column would likely offer stronger retention due to its longer alkyl chains, which may be advantageous for separating it from less retained impurities. For faster analysis times, a C8 column could be considered. The particle size of the stationary phase also plays a role; smaller particles (e.g., <3 µm) can provide higher efficiency and resolution but at the cost of higher backpressure. sielc.com

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. For this compound, a combination of acetonitrile (B52724) or methanol (B129727) with water would be appropriate. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. The ratio of the organic solvent to water will determine the retention time of the analyte. A higher percentage of the organic solvent will decrease the retention time, while a lower percentage will increase it.

To fine-tune the separation, the pH of the aqueous component of the mobile phase can be adjusted. The aniline group has a pKa of approximately 4.6, meaning it will be protonated at a pH below this value. By adjusting the pH with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), the polarity of the molecule can be altered, which in turn affects its retention on a reversed-phase column. Operating at a pH above the pKa will keep the aniline group in its neutral, less polar form, leading to longer retention. Conversely, a lower pH will result in the protonated, more polar form and thus shorter retention. The use of additives like trifluoroacetic acid (TFA) can also improve peak shape by minimizing tailing caused by interactions with residual silanol (B1196071) groups on the silica support. chromforum.org

An example of a starting point for HPLC method development is presented in the interactive table below.

ParameterInitial ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood retention for nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidControls pH and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier in reversed-phase HPLC.
Gradient 70% B to 95% B over 15 minutesTo elute the highly retained compound and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times. sigmaaldrich.com
Detection UV at 254 nmAromatic ring provides UV absorbance. sigmaaldrich.com

The 8-methylnonyl substituent in this compound contains a chiral center at the C8 position. Therefore, the compound exists as a pair of enantiomers. In many research contexts, particularly in pharmacology and toxicology, it is essential to separate and quantify individual enantiomers, as they can exhibit different biological activities. Chiral HPLC is the most common technique for this purpose. nih.gov

The development of a chiral separation method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. nih.gov

The mobile phase for chiral separations can be run in either normal-phase, reversed-phase, or polar organic mode. For this compound, a normal-phase approach using a mobile phase of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a logical starting point. The separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral stationary phase.

A systematic approach to developing a chiral HPLC method would involve screening different polysaccharide-based CSPs with various mobile phase compositions. The interactive table below outlines a potential screening protocol.

CSP TypeMobile Phase CompositionExpected Outcome
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10, v/v)Initial screening for enantioselectivity.
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (95:5, v/v)Alternative selectivity to the amylose-based phase.
Amylose tris(3,5-dichlorophenylcarbamate)Methanol (100%)For polar organic mode, offering different interaction mechanisms.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov Aniline and its derivatives can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. thermofisher.comchromatographyonline.com For a high molecular weight compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, as well as to improve its chromatographic properties. thermofisher.com

A common derivatization strategy for anilines is acylation, which involves reacting the amino group with an acylating agent to form a less polar and more volatile amide derivative. For example, reacting this compound with trifluoroacetic anhydride (B1165640) (TFAA) would yield the corresponding trifluoroacetamide (B147638) derivative. This derivative would be significantly more volatile and exhibit better peak shape on a standard nonpolar or moderately polar GC column.

The development of a GC method would involve optimizing the derivatization reaction conditions (e.g., reaction time, temperature, and reagent concentration) and the GC parameters.

The following interactive table outlines a potential set of GC conditions for the analysis of the trifluoroacetyl derivative of this compound.

ParameterConditionRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, robust, and relatively nonpolar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 280 °CTo ensure complete volatilization of the derivatized analyte.
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 minTo separate the analyte from any impurities and ensure it elutes from the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for carbon-containing compounds, while MS provides structural information for confirmation.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and often faster alternative to chromatography for the quantification of a pure compound in a solution.

UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert Law. The aniline functional group contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation.

To develop a quantitative method for this compound, the first step is to determine its absorption spectrum by scanning a solution of the compound over a range of UV and visible wavelengths (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax). For aniline, the λmax is around 230 nm and a secondary peak is observed around 280 nm. nist.gov The long alkyl chain in this compound is not expected to significantly shift the λmax.

Once the λmax is determined, a calibration curve can be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. The absorbance is then plotted against the concentration. The resulting linear plot can be used to determine the concentration of unknown samples.

The table below provides a hypothetical dataset for the construction of a calibration curve for this compound.

Concentration (mg/L)Absorbance at λmax (e.g., 235 nm)
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020

It is important to note that UV-Visible spectrophotometry is less specific than chromatographic methods and is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, this method is best suited for the analysis of relatively pure samples.

Mass Spectrometry for Trace Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) offers exceptional sensitivity and selectivity, making it indispensable for the trace analysis of this compound and for mechanistic studies involving isotopic labeling.

For trace analysis, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. asdlib.org Given the basicity of the aniline nitrogen, ESI in positive ion mode is highly effective, readily forming the protonated molecule [M+H]⁺ at an m/z of 248.4. When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of this precursor ion yields characteristic fragment ions. The most probable fragmentation pathway involves cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), resulting in a stable tropylium-like ion or other characteristic fragments. This specific precursor-to-product ion transition can be monitored using Selected Reaction Monitoring (SRM), providing high selectivity and low detection limits for quantification in complex matrices like environmental or biological samples.

Isotopic labeling studies involve synthesizing an analogue of this compound containing stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govnih.gov For instance, a deuterated version could be synthesized using deuterated aniline. This labeled compound serves as an ideal internal standard for quantification by isotope dilution mass spectrometry. nih.gov Since the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects, allowing for highly accurate and precise quantification by measuring the ratio of the mass signals of the native and labeled analytes. mdpi.com

Predicted Mass Spectrometric Data for this compound

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex mixtures. ajrconline.orgnih.gov The combination of chromatography's separation power with the specificity of mass spectrometry provides a robust analytical solution. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. actascientific.com this compound possesses a molecular weight and boiling point that make it amenable to GC analysis, though it may require a high-temperature capillary column (e.g., a phenyl-methylpolysiloxane phase) and optimized temperature programming to ensure efficient elution without degradation. mdpi.com Electron Ionization (EI) is the standard ionization method in GC-MS, producing a characteristic mass spectrum with a molecular ion peak and numerous fragment ions resulting from the cleavage of the alkyl chain, which can be used for library matching and structural confirmation. glsciences.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for compounds of this polarity and molecular weight. kuleuven.be It offers greater versatility and avoids the need for high temperatures. A reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column is typically used for separation. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation of the aniline for sensitive detection by ESI-MS in positive ion mode. researchgate.netmassbank.jp This approach allows for the separation of this compound from isomers, impurities, or other matrix components prior to detection by the mass spectrometer.

Comparison of Hyphenated Method Parameters for Analysis

These advanced analytical methods provide a comprehensive toolkit for the rigorous study of this compound, enabling researchers to achieve the high standards of accuracy, precision, and sensitivity required in contemporary chemical science.

Viii. Environmental Chemical Transformations of 4 8 Methylnonyl Aniline

Photochemical Degradation Pathways in Aquatic Systems (Chemical Mechanisms)

In sunlit aquatic environments, 4-(8-Methylnonyl)aniline is susceptible to degradation through photochemical processes. These can be broadly categorized into direct and indirect photolysis.

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent chemical transformation. The aniline (B41778) functional group is the primary chromophore, absorbing light in the environmentally relevant ultraviolet (UV) spectrum. Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo various reactions, including intersystem crossing to a more stable triplet state.

The long alkyl chain is not expected to significantly alter the primary photochemical processes of the aniline moiety. The degradation pathway likely involves the cleavage of the C-N bond or transformation of the amino group. The quantum yield, a measure of the efficiency of a photochemical reaction, is a critical parameter in determining the rate of direct photolysis. While specific quantum yield data for this compound are not available, studies on other substituted anilines suggest that this value can be influenced by the nature of the substituent.

Indirect photolysis is often a more significant degradation pathway for organic pollutants in natural waters. This process is mediated by reactive oxygen species (ROS) that are generated by the photoexcitation of naturally occurring substances in the water, such as dissolved organic matter (DOM). nih.gov Key ROS involved in the degradation of anilines include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) anion (O₂⁻•). rsc.org

The reaction with hydroxyl radicals is typically the most important indirect photolysis pathway for anilines. The •OH radical is a powerful, non-selective oxidant that can react with this compound via two primary mechanisms:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amino group, forming an anilino radical. This radical can then undergo further reactions, such as dimerization or oxidation.

Electrophilic Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated byproducts. nih.gov

The long alkyl chain of this compound may also be susceptible to attack by hydroxyl radicals, leading to the formation of various oxidation products along the chain.

Chemical Oxidation and Reduction Pathways in Environmental Matrices (Chemical Mechanisms)

In addition to photochemical processes, this compound can undergo chemical oxidation and reduction in various environmental compartments, such as soil, sediment, and groundwater.

Hydroxyl radicals are not only important in aquatic photochemistry but are also generated in other environmental systems, such as through Fenton-like reactions involving iron minerals in soil and sediment. The reaction mechanisms of •OH with this compound are the same as those described in the context of indirect photolysis. The rate of these reactions is dependent on the concentration of both the aniline and the hydroxyl radical. Computational studies on 4-methyl aniline suggest that the reaction with OH radicals is significant, with the formation of anilino radicals being a key product. mdpi.com

The rate constant for the reaction of hydroxyl radicals with various amines in the aqueous phase has been measured, with values typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. researchgate.net The long alkyl chain of this compound is expected to have a minor influence on the reactivity of the aromatic amine group with hydroxyl radicals.

In anoxic environments, such as saturated soils, sediments, and groundwater, this compound can undergo anaerobic transformation. Under these conditions, microbial activity plays a crucial role in the degradation process. The anaerobic biodegradation of aromatic compounds is a well-documented process, often involving reductive pathways. nih.govresearchgate.net

For aniline and its derivatives, anaerobic degradation can proceed through several pathways, including:

Reductive Deamination: The amino group is removed, leading to the formation of the corresponding aromatic hydrocarbon.

Carboxylation: A carboxyl group is added to the aromatic ring, a common initial step in the anaerobic degradation of many aromatic compounds. ysu.edu

Reductive Transformation of the Aromatic Ring: The aromatic ring is reduced and subsequently cleaved.

The long alkyl chain of this compound can also be a substrate for anaerobic microorganisms. The degradation of long-chain alkanes under anaerobic conditions has been observed and can proceed via pathways such as addition to fumarate. nih.govnih.gov It is plausible that the degradation of this compound involves the initial transformation of the aniline moiety followed by or concurrent with the degradation of the alkyl chain.

Sorption and Desorption Behavior in Environmental Media (Chemical Interactions)

The sorption and desorption of this compound to soil and sediment are critical processes that influence its mobility and bioavailability. The presence of a long, hydrophobic alkyl chain and a polar, ionizable amino group suggests that both hydrophobic partitioning and specific interactions will contribute to its sorption behavior.

The sorption of hydrophobic organic compounds to soil and sediment is often correlated with the organic carbon content of the solid phase. researchgate.net The long 8-methylnonyl chain of this compound will impart significant hydrophobicity to the molecule, leading to a strong tendency to partition from the aqueous phase into the organic matter of soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter for predicting the extent of hydrophobic sorption. For long-chain alkylbenzenes, Kow values are high, indicating a strong affinity for organic phases. nih.gov

The amino group of this compound can be protonated under typical environmental pH conditions, forming a positively charged anilinium ion. This cationic form can participate in cation exchange reactions with negatively charged sites on clay minerals and organic matter. This interaction can be a significant sorption mechanism for aromatic amines, especially in soils with low pH and high clay content. researchgate.net

Desorption of this compound from soil and sediment may be limited due to the strong hydrophobic interactions and potential for irreversible binding. The slow release of the compound from the solid phase can lead to its long-term persistence in the environment. nih.gov

Ix. Future Research Directions and Unaddressed Questions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The industrial synthesis of anilines often relies on multi-step processes that may involve harsh reaction conditions or the use of environmentally challenging reagents. chemistryworld.comyoutube.com Future research should focus on developing more direct, efficient, and sustainable methods for the synthesis of long-chain alkylated anilines like 4-(8-methylnonyl)aniline.

Key areas for investigation include:

Direct C-H Amination: Developing catalytic systems that enable the direct amination of arenes would provide a more atom-economical route to anilines. researchgate.net Research into iron-catalyzed C-H amination, for example, presents a promising avenue for using benign and abundant metals. organic-chemistry.orgchemistryviews.org

Biocatalysis and Renewable Feedstocks: The use of enzymes or whole-cell biocatalysts for the synthesis of aniline (B41778) derivatives from renewable resources is a burgeoning field. rsc.org Investigating biosynthetic pathways for the production of precursors to this compound could significantly improve the sustainability of its production. nih.gov

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of anilines can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the synthesis of various anilines, often under solvent-free conditions, presenting a greener alternative to conventional heating methods. tandfonline.com

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Direct C-H Amination High atom economy, reduced number of steps.Catalyst development, selectivity control.
Biocatalysis Use of renewable feedstocks, mild reaction conditions.Enzyme discovery and engineering, scalability.
Flow Chemistry Enhanced safety, improved process control, scalability.Reactor design, optimization of reaction parameters.
Microwave-Assisted Synthesis Reduced reaction times, improved energy efficiency.Scalability, uniformity of heating.

Deeper Understanding of Structure-Reactivity Relationships in Complex Aniline Derivatives

The long, branched alkyl chain in this compound significantly influences its physical and chemical properties. A deeper understanding of how such substituents affect the reactivity of the aniline core is crucial for predicting its behavior in various chemical transformations and applications.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic studies to correlate the structural features of long-chain alkyl anilines with their reactivity, basicity, and other physicochemical properties. researchgate.net This could involve investigating the effects of chain length, branching, and the position of substitution on the aromatic ring.

Hammett-Type Correlations: While classical Hammett plots are well-established for simple substituted anilines, their applicability to complex derivatives with bulky alkyl groups warrants further investigation to understand electronic effects. acs.org

Kinetic and Mechanistic Studies: Detailed kinetic studies of reactions involving this compound, such as electrophilic aromatic substitution or diazotization, can provide fundamental insights into the influence of the alkyl group on reaction rates and mechanisms. chemistrysteps.comlibretexts.org

Development of Advanced Materials Based on this compound Architectures

Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, including polymers, dyes, and pharmaceuticals. wikipedia.orgresearchgate.netdcceew.gov.au The unique structure of this compound, with its combination of an aromatic amine and a long aliphatic chain, suggests its potential use in novel materials.

Promising research directions include:

Conducting Polymers: Polyaniline (PANI) is a well-known conducting polymer. nih.gov Investigating the polymerization of this compound could lead to new PANI derivatives with modified solubility, processability, and electronic properties due to the long alkyl chain. rsc.org

Liquid Crystals: The rod-like structure of this compound suggests its potential as a component in liquid crystalline materials. The interplay between the rigid aromatic core and the flexible alkyl tail could lead to the formation of various mesophases.

Surfactants and Emulsifiers: The amphiphilic nature of this compound, possessing both a hydrophilic amine head and a hydrophobic alkyl tail, makes it a candidate for applications as a surfactant, emulsifier, or corrosion inhibitor.

Functional Dyes and Pigments: The aniline moiety is a key component of many dyes. Functionalization with a long alkyl chain could be used to tune the solubility and compatibility of dyes in various media, such as polymer matrices or organic solvents.

Integration of Computational and Experimental Approaches for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.net For a relatively unstudied compound like this compound, a combined computational and experimental approach would be particularly fruitful.

Future work should involve:

Density Functional Theory (DFT) Calculations: Using DFT to predict key properties such as molecular geometry, electronic structure, ionization potential, and spectroscopic characteristics of this compound. umn.edu

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the behavior of this compound in different environments, such as in solution or at interfaces, which is relevant for its potential applications as a surfactant or in materials science.

In Silico Prediction of Pharmacokinetic Profiles: For potential pharmaceutical applications, computational methods can be used to predict properties like lipophilicity and potential metabolic pathways of aniline derivatives. nih.gov

The following table outlines some predictable properties using computational methods:

PropertyComputational MethodRelevance
Molecular Geometry DFTUnderstanding steric effects and reactivity.
Electronic Properties DFTPredicting reactivity and spectroscopic behavior.
Solvation Energy Solvation Models (e.g., SM5.42R)Understanding solubility in different solvents.
Conformational Analysis Molecular Mechanics/MDIdentifying stable conformations and their impact on properties.

Expanding Catalytic Applications and Mechanistic Insights

Aniline derivatives can serve as ligands for transition metal catalysts or as organocatalysts themselves. The specific structure of this compound could offer unique steric and electronic properties in catalytic applications.

Areas for future exploration include:

Ligand Synthesis: Using this compound as a precursor for the synthesis of novel ligands for transition metal catalysis. The long alkyl chain could enhance the solubility of the resulting metal complexes in nonpolar solvents.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts in various organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Aniline derivatives are important substrates in palladium-catalyzed reactions like the Buchwald-Hartwig amination. nih.govgalchimia.com Studying the reactivity of this compound in such reactions could lead to more efficient methods for the synthesis of complex amines.

Investigation of this compound in Advanced Chemical Sensing Platforms

The development of chemical sensors is a rapidly growing field, and aniline derivatives have shown promise as sensitive materials for the detection of various analytes. rsc.orgmdpi.comresearchgate.net The properties of this compound could be leveraged for the development of novel sensing platforms.

Research in this domain could focus on:

Chemiresistive Sensors: Incorporating this compound into polymer films and investigating their chemiresistive response to different volatile organic compounds (VOCs) or gases. The long alkyl chain could influence the film's morphology and its interaction with analytes. rsc.org

Fluorescent Sensors: Designing and synthesizing fluorescent probes based on the this compound scaffold. The aniline nitrogen can be functionalized to create a binding site for specific analytes, leading to a change in fluorescence upon binding.

Electrochemical Sensors: Using this compound to modify electrode surfaces for the electrochemical detection of target molecules. The aniline moiety can be electropolymerized to create a stable and functional film on the electrode.

Green Chemistry Initiatives for its Production and Chemical Transformations

Adhering to the principles of green chemistry is paramount in modern chemical research and industry. youtube.com Future research on this compound should prioritize the development of environmentally benign processes for its synthesis and subsequent transformations.

Key green chemistry initiatives include:

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and reactions of this compound to replace hazardous organic solvents.

Catalyst Recovery and Reuse: Developing heterogeneous catalysts or catalytic systems that allow for easy separation and recycling, thereby reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. rsc.org

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and other complex aniline derivatives, leading to advancements in synthetic chemistry, materials science, and sustainable technologies.

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